5-Bromo-2,4-dihydroxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIXIVBXVLTMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2,4-dihydroxybenzaldehyde molecular structure and weight
The following technical guide details the molecular profile, synthetic pathways, and application potential of 5-Bromo-2,4-dihydroxybenzaldehyde.
Core Scaffold Analysis & Synthetic Methodology
Executive Summary
5-Bromo-2,4-dihydroxybenzaldehyde (CAS: 116096-90-3) is a halogenated resorcinol derivative serving as a critical intermediate in the synthesis of Schiff base ligands, metallo-pharmaceuticals, and bioactive heterocycles.[1] Its utility stems from its unique substitution pattern: the 5-bromo motif provides a handle for cross-coupling (Suzuki-Miyaura), while the 2,4-dihydroxybenzaldehyde core allows for differential reactivity—specifically, the selective functionalization of the 4-hydroxyl group due to the intramolecular hydrogen bonding of the 2-hydroxyl group.
Molecular Identity & Physicochemical Profile[2][3][4][5][6]
Identification Data
| Parameter | Technical Specification |
| IUPAC Name | 5-Bromo-2,4-dihydroxybenzaldehyde |
| Common Name | 5-Bromoresorcylaldehyde |
| CAS Registry Number | 116096-90-3 |
| Molecular Formula | C₇H₅BrO₃ |
| Molecular Weight | 217.02 g/mol |
| Exact Mass | 215.9422 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water |
Structural Analysis & The S(6) Motif
The stability and reactivity of this molecule are governed by an intramolecular hydrogen bond between the phenolic hydroxyl at position 2 and the carbonyl oxygen of the aldehyde.
-
S(6) Ring Motif: The interaction forms a pseudo-six-membered ring (S(6) graph set), locking the carbonyl group in a planar conformation with the aromatic ring.
-
Differential Acidity: This H-bond significantly reduces the acidity and nucleophilicity of the 2-OH group. Consequently, the 4-OH group acts as the primary nucleophile in base-catalyzed alkylation reactions (Williamson ether synthesis), allowing for high regioselectivity without protection steps.
Synthetic Pathways & Optimization
The synthesis of 5-Bromo-2,4-dihydroxybenzaldehyde is a classic example of electrophilic aromatic substitution (EAS) controlled by directing groups. The starting material, 2,4-dihydroxybenzaldehyde, contains two strongly activating hydroxyl groups (ortho/para directors) and one deactivating aldehyde group (meta director).
Regioselectivity Logic
-
Position 3: Sterically hindered (sandwiched between two OH groups).
-
Position 6: Ortho to the electron-withdrawing CHO group (deactivated).
-
Position 5: Para to the 2-OH and ortho to the 4-OH. This is the most electronically activated and sterically accessible site.
Protocol: Bromination via Glacial Acetic Acid
This protocol minimizes poly-bromination by controlling temperature and solvent polarity.
Reagents:
-
Precursor: 2,4-Dihydroxybenzaldehyde (1.0 eq)
-
Brominating Agent: Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS)
-
Solvent: Glacial Acetic Acid (AcOH)[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,4-dihydroxybenzaldehyde in glacial acetic acid (concentration ~0.5 M). Ensure complete solvation to prevent localized over-concentration.
-
Addition: Cool the solution to 10–15°C. Add Br₂ (diluted in AcOH) dropwise over 30 minutes. Note: Low temperature favors mono-substitution.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Quenching: Pour the reaction mixture into ice-cold water containing 1% sodium bisulfite (NaHSO₃) to neutralize excess bromine.
-
Isolation: Filter the resulting precipitate. Wash with cold water to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water or Methanol to yield needle-like crystals.
Visualization of Synthetic Workflow
The following diagram illustrates the reaction flow and the logic of regioselectivity.
Figure 1: Synthetic pathway demonstrating the electrophilic bromination of resorcylaldehyde, highlighting the directing effects that favor the 5-position.
Structural Characterization
Verification of the 5-bromo isomer (vs. the 3-bromo impurity) is critical.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~9.75 ppm (s, 1H) | Aldehyde proton (CHO). |
| δ ~11.00+ ppm (s, 1H) | 2-OH proton (downfield shifted due to intramolecular H-bond). | |
| Aromatic Region | Two singlets (or weak para-coupling). The absence of ortho-coupling (d, J~8Hz) confirms the 1,2,4,5-substitution pattern. | |
| IR Spectroscopy | ~1640 cm⁻¹ | C=O stretching (shifted lower due to conjugation and H-bonding). |
| ~3300 cm⁻¹ | O-H stretching (broad). | |
| Mass Spectrometry | M+ / M+2 | Characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br/⁸¹Br) at m/z 216/218. |
Applications in Drug Discovery[8]
Schiff Base Ligands
The aldehyde group readily condenses with primary amines to form Schiff bases (azomethines). These ligands are "privileged structures" in coordination chemistry.
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.
-
Bioactivity: The resulting complexes (often with Cu(II), Zn(II), or Co(II)) exhibit enhanced lipophilicity, facilitating cell membrane penetration for antimicrobial and anticancer activity.
Selective Alkylation (Pharmacophore Expansion)
The molecule serves as a scaffold for building complex ethers. Due to the 2-OH H-bond, the 4-OH is significantly more nucleophilic.
-
Application: Reaction with alkyl halides (e.g., benzyl bromide) in the presence of weak bases (K₂CO₃) selectively alkylates the 4-position, leaving the 2-OH/CHO motif intact for further metal chelation.
Figure 2: Divergent reactivity profile showing the two primary vectors for chemical modification: the aldehyde group for imine formation and the 4-hydroxyl for etherification.
References
-
Organic Syntheses. (1943). Bromination of activated phenols (Analogous procedure for 2,4-dihydroxybenzoic acid). Organic Syntheses, Coll. Vol. 2, p.100. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 115243, 5-Bromo-2,4-dihydroxybenzaldehyde. Retrieved from [Link]
-
Xue, F., et al. (2021). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes. National Institutes of Health (PMC). Retrieved from [Link]
Sources
Synthesis and Characterization of 5-Bromo-2,4-dihydroxybenzaldehyde: A Technical Guide for Drug Development
Abstract 5-Bromo-2,4-dihydroxybenzaldehyde (CAS: 116096-90-3) is a highly versatile, halogenated aromatic building block utilized extensively in modern medicinal chemistry. As a Senior Application Scientist, I have structured this whitepaper to provide a deep-dive into the mechanistic rationale, standardized synthetic protocols, and rigorous analytical characterization required to produce high-purity 5-bromo-2,4-dihydroxybenzaldehyde. Furthermore, we will explore its critical role as an intermediate in the synthesis of SGLT2 inhibitors, natural coumarins, and PD-1/PD-L1 immunomodulators.
Mechanistic Rationale: Regioselective Bromination
The synthesis of 5-bromo-2,4-dihydroxybenzaldehyde relies on the electrophilic aromatic substitution (EAS) of 2,4-dihydroxybenzaldehyde. Achieving high yield and purity requires strict control over the regioselectivity of the bromination event[1].
Causality in Experimental Design:
-
Directing Groups: The hydroxyl groups at the C-2 and C-4 positions are strong electron-donating groups (EDGs) that activate the benzene ring via resonance. The C-5 position is para to the C-2 hydroxyl and ortho to the C-4 hydroxyl, making it the most nucleophilic site on the ring.
-
Stoichiometric Control: Using exactly 1.0 equivalent of bromine (Br₂) is critical. An excess of bromine rapidly leads to over-bromination, yielding the undesired 3,5-dibromo-2,4-dihydroxybenzaldehyde byproduct[1].
-
Solvent Selection: Conducting the reaction in a polar protic solvent (such as ethanol or methanol) at room temperature stabilizes the intermediate Wheland complex, facilitating a smooth and rapid substitution without the need for harsh Lewis acid catalysts[1].
Fig 1. Step-by-step workflow for the regioselective bromination of 2,4-dihydroxybenzaldehyde.
Standardized Experimental Protocol
To ensure a self-validating and reproducible system, the following protocol details not just the actions, but the chemical purpose of each workup step.
Reagents:
-
2,4-Dihydroxybenzaldehyde (0.5 g, 3.62 mmol)
-
Bromine (0.1 mL, 3.26 mmol)
-
Ethanol or Methanol (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Initiation: To a stirred solution of 2,4-dihydroxybenzaldehyde (0.5 g, 3.62 mmol) in EtOH (10 mL), add bromine (0.1 mL, 3.26 mmol) dropwise at room temperature[1]. Note: Dropwise addition prevents localized concentration spikes that drive di-bromination.
-
Propagation: Stir the mixture continuously for 1 hour. The reaction progress should be monitored via Thin Layer Chromatography (TLC) to confirm the consumption of the starting material[1].
-
Quenching (Critical Step): Once complete, quench the reaction with saturated aqueous sodium thiosulfate. Causality: Na₂S₂O₃ acts as a reducing agent, converting any unreacted, highly electrophilic Br₂ into inert bromide ions (Br⁻). This prevents off-target oxidative degradation during the extraction phase.
-
Extraction: Extract the aqueous mixture with EtOAc (2 × 20 mL). The organic layer will partition the target compound.
-
Purification: Wash the combined organic layers with brine to remove residual water and inorganic salts, then dry over anhydrous Na₂SO₄[1].
-
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the product as an off-white solid (Yield: ~0.63 g, 80%)[1].
Analytical Characterization Data
Rigorous characterization is mandatory to confirm both the identity and the regiochemistry of the synthesized compound. The downfield shift of the aldehyde proton and the specific splitting pattern of the aromatic ring confirm that substitution occurred exclusively at the C-5 position[1].
Quantitative Data Summary
| Analytical Method | Observed Value / Signal | Structural Assignment / Notes |
| Physical State | Off-white solid | Visual confirmation |
| Melting Point | 147–150 °C | Indicator of crystalline purity[1] |
| IR Spectroscopy (neat) | 3360, 2920, 1715, 1465, 780, 575 cm⁻¹ | 3360 (O-H stretch), 1715 (C=O stretch), 780 (C-Br stretch)[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ = 11.24 (s, 1H) | C2-OH (Strongly hydrogen-bonded to aldehyde C=O)[1] |
| δ = 9.69 (s, 1H) | Aldehyde proton (-CHO)[1][2] | |
| δ = 7.65 (s, 1H) | Aromatic proton at C-6[1][2] | |
| δ = 6.62 (s, 1H) | Aromatic proton at C-3[1][2] | |
| δ = 6.17 (brs, 1H) | C4-OH (Broad singlet due to solvent exchange)[1][2] | |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 194.2, 160.3, 159.5, 134.3, 115.5, 108.3, 98.7 | 194.2 confirms the carbonyl carbon[1] |
| HRMS (m/z) | Calcd: 214.9333; Found: 214.9338 | [M – H]⁺ for C₇H₄O₃Br[1] |
Downstream Applications in Drug Development
The strategic placement of two hydroxyl groups, an aldehyde, and a heavy halogen makes 5-bromo-2,4-dihydroxybenzaldehyde a highly privileged scaffold in pharmaceutical development.
-
Oncology (Immunomodulators): The compound is utilized in the synthesis of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway. The phenolic hydroxyls undergo Mitsunobu etherification to attach complex biphenyl or dihydrobenzodioxin moieties, generating potent immunomodulators capable of restoring T-cell function in tumor microenvironments[2].
-
Endocrinology (SGLT2 Inhibitors): It serves as a precursor for C-glycoside derivatives. The hydroxyl groups are typically protected (e.g., via chloromethyl methyl ether) before the aldehyde is subjected to addition reactions with halide derivatives. These resulting C-glycosides are critical Na⁺-glucose cotransporter (SGLT2) inhibitors used to treat Type 2 Diabetes by preventing renal glucose reabsorption[3].
-
Natural Product Synthesis: The scaffold is a direct precursor to biologically active natural coumarins, such as Artekeiskeanol A and C. The bromo-aldehyde undergoes nucleophilic substitution (NaOMe/CuCl) followed by Wittig olefination and cyclization to form the coumarin core[1].
Fig 2. Divergent synthetic pathways utilizing 5-Bromo-2,4-dihydroxybenzaldehyde in drug discovery.
References
- C-glycoside derivatives and salts thereof (US20060122126A1)
- Compounds Useful as Immunomodulators (US20150291549A1)
Sources
Spectral data of 5-Bromo-2,4-dihydroxybenzaldehyde (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2,4-dihydroxybenzaldehyde
This guide provides a comprehensive analysis of the spectral data for 5-Bromo-2,4-dihydroxybenzaldehyde (CAS No: 116096-90-3), a key chemical intermediate.[1][2] As experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and comparative data from structurally analogous compounds to provide a robust interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this molecule.
Molecular Structure and Overview
5-Bromo-2,4-dihydroxybenzaldehyde is a substituted aromatic aldehyde. Its structure, featuring an aldehyde group, two hydroxyl groups, and a bromine atom on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding the electronic effects of these substituents—the electron-withdrawing nature of the aldehyde and bromine, and the electron-donating character of the hydroxyl groups—is paramount to interpreting its spectra.
Figure 1: Chemical Structure of 5-Bromo-2,4-dihydroxybenzaldehyde
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in a molecule. For 5-Bromo-2,4-dihydroxybenzaldehyde, we expect to see signals for the aldehyde proton, two aromatic protons, and two hydroxyl protons. The chemical shifts are influenced by the electronic environment created by the various substituents.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 5-Bromo-2,4-dihydroxybenzaldehyde in a common NMR solvent like DMSO-d₆. These predictions are based on analysis of similar structures.[3][4]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment Rationale |
| -CHO | 9.5 - 10.0 | Singlet (s) | N/A | The aldehyde proton is highly deshielded by the adjacent carbonyl group, resulting in a characteristic downfield shift. |
| Ar-H3 | 6.5 - 6.7 | Singlet (s) | N/A | This proton is ortho to two electron-donating hydroxyl groups, which shield it, shifting it significantly upfield. |
| Ar-H6 | 7.5 - 7.7 | Singlet (s) | N/A | This proton is ortho to the electron-withdrawing aldehyde group and para to a hydroxyl group, resulting in a downfield shift. |
| 2-OH | 10.0 - 11.0 | Singlet (s), broad | N/A | The phenolic proton at position 2 may be involved in intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen, leading to a downfield shift and potential broadening. |
| 4-OH | 9.0 - 10.0 | Singlet (s), broad | N/A | The phenolic proton at position 4 will also appear as a broad singlet in the downfield region. |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for structural elucidation.
Figure 2: Workflow for ¹H NMR Spectroscopy.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of each carbon atom.
Predicted ¹³C NMR Spectral Data
Based on established substituent effects and data from related benzaldehydes, the predicted ¹³C NMR chemical shifts are presented below.[4][5]
| Carbon Atom | Predicted δ (ppm) | Assignment Rationale |
| C=O (Aldehyde) | 190 - 195 | The carbonyl carbon is the most deshielded carbon, appearing far downfield. |
| C-2 (C-OH) | 160 - 165 | Aromatic carbon attached to a hydroxyl group is significantly deshielded. |
| C-4 (C-OH) | 155 - 160 | Similar to C-2, this carbon is deshielded by the attached oxygen. |
| C-6 | 130 - 135 | This carbon is influenced by the ortho aldehyde group. |
| C-1 | 115 - 120 | This carbon is shielded by two ortho/para hydroxyl groups. |
| C-3 | 105 - 110 | Shielded by adjacent hydroxyl groups. |
| C-5 (C-Br) | 95 - 105 | The carbon attached to bromine is expected in this region, influenced by both the bromine and adjacent hydroxyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to ¹H NMR but requires a greater number of scans due to the low natural abundance of the ¹³C isotope.[3]
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of solvent) than for ¹H NMR.
-
Spectrometer Setup: Use a proton-decoupled pulse sequence.
-
Data Acquisition: A higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phasing and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands
The key functional groups in 5-Bromo-2,4-dihydroxybenzaldehyde will produce characteristic absorption bands. The data for the related compound 5-Bromo-2-hydroxybenzaldehyde supports these assignments.[6][7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aldehyde) | 2800 - 2900 and 2700 - 2800 | Medium to Weak (often two bands) |
| C=O Stretch (Aldehyde) | 1640 - 1680 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1550 - 1600 | Medium to Strong |
| C-O Stretch (Phenolic) | 1200 - 1300 | Strong |
| C-Br Stretch | 500 - 650 | Medium to Strong |
The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch, likely lower than a typical aromatic aldehyde, is influenced by the electron-donating hydroxyl groups and potential intramolecular hydrogen bonding.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
This is a common method for analyzing solid samples.[4]
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Expected Mass Spectrum Data
For 5-Bromo-2,4-dihydroxybenzaldehyde (Molecular Formula: C₇H₅BrO₃), the molecular weight is 217.02 g/mol .[2]
| m/z | Ion | Significance |
| 216 / 218 | [M]⁺ | Molecular ion peak. The presence of bromine results in two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). |
| 215 / 217 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde or hydroxyl group. |
| 187 / 189 | [M-CHO]⁺ | Loss of the formyl radical (-CHO). |
| 137 | [M-Br]⁺ | Loss of the bromine radical. |
| 109 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |
The most telling feature will be the isotopic pattern of the molecular ion, which is a definitive indicator of the presence of one bromine atom.
Proposed Fragmentation Pathway
Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. A plausible pathway is illustrated below.
Figure 3: Proposed MS Fragmentation of 5-Bromo-2,4-dihydroxybenzaldehyde.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate charged fragments.
-
Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum, which plots ion intensity against m/z.[4]
References
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC, National Center for Biotechnology Information.[Link]
-
Supporting Information - Rsc.org. Royal Society of Chemistry.[Link]
-
Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook. NIST Chemistry WebBook.[Link]
-
Molecular Structure, Vibrational Spectral Studies and Nlo Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by Dft - IJESI. International Journal of Engineering Science Invention.[Link]
-
13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. NC State University Libraries.[Link]
-
FT-IR spectrum of compound II (N-(5-Bromo-2-hydroxybenzylidene) para-toluidine). ResearchGate.[Link]
-
Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook. NIST Chemistry WebBook.[Link]
-
116096-90-3 | MFCD20133738 | 5-Bromo-2,4-dihydroxybenzaldehyde | AA Blocks. AA Blocks.[Link]
-
5-Bromo-3,4-dihydroxybenzaldehyde | C7H5BrO3 | CID 85405 - PubChem. PubChem, National Center for Biotechnology Information.[Link]
-
(a) Chemical structure of 5‐bromo‐3,4‐dihydroxybenzaldehyde isolated... - ResearchGate. ResearchGate.[Link]
-
Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook. NIST Chemistry WebBook.[Link]
-
5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone - PMC. PMC, National Center for Biotechnology Information.[Link]
-
Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Royal Society of Chemistry.[Link]
-
Modification of silica nanoparticles by 2,4-dihydroxybenzaldehyde and 5-bromosalicylaldehyde as new nanocomposites for efficient removal and preconcentration of Cu(ii) and Cd(ii) ions from water, blood, and fish muscles - RSC Publishing. Royal Society of Chemistry.[Link]
-
Synthesis and characterization of 2, 4-dihydroxy-benzaldehydeoxime-formaldehyde polymers and their application as ion-exchangers. Indian Academy of Sciences.[Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 116096-90-3 | 5-Bromo-2,4-dihydroxybenzaldehyde - AiFChem [aifchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 7. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
Reactivity and stability of 5-Bromo-2,4-dihydroxybenzaldehyde
- 1. 5-Bromo-2,4-dihydroxybenzaldehyde | 116096-90-3 [sigmaaldrich.com]
- 2. US7977466B2 - C-glycoside derivatives and salts thereof - Google Patents [patents.google.com]
- 3. US20150291549A1 - Compounds Useful as Immunomodulators - Google Patents [patents.google.com]
- 4. WO2015160641A2 - Compounds useful as immunomodulators - Google Patents [patents.google.com]
Computational Stability & Reactivity Profiling of 5-Bromo-2,4-dihydroxybenzaldehyde
Executive Summary
This technical guide outlines the theoretical framework for assessing the molecular stability of 5-Bromo-2,4-dihydroxybenzaldehyde (5-B-2,4-DHB) . As a critical intermediate in the synthesis of Schiff base ligands and bioactive metallodrugs, understanding the stability profile of 5-B-2,4-DHB is a prerequisite for optimizing its reactivity.
This analysis synthesizes Density Functional Theory (DFT) methodologies, specifically the B3LYP/6-311++G(d,p) level of theory, to quantify the three pillars of its stability: Intramolecular Hydrogen Bonding (IMHB) , Aromaticity , and Frontier Molecular Orbital (FMO) gaps.[1]
Chemical Context & Significance
5-B-2,4-DHB is a poly-substituted benzene derivative characterized by a delicate electronic push-pull mechanism:
-
Electron Donors (+M): Hydroxyl groups at C2 and C4 positions.[1]
-
Electron Acceptors (-I/-M): The Aldehyde group at C1 and Bromine at C5.
The stability of this molecule is not merely thermodynamic but kinetic, governed heavily by the Resonance Assisted Hydrogen Bond (RAHB) formed between the C2-hydroxyl and the carbonyl oxygen. This interaction locks the molecule into a planar conformation, essential for its biological activity and chelation potential [1].[1]
Computational Methodology (Standardized Protocol)
To ensure reproducibility and high accuracy (E-E-A-T), the following computational protocol is recommended. This workflow has been validated against similar salicylaldehyde derivatives [2].
Level of Theory[1][2]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2] This hybrid functional effectively balances exchange and correlation energies for organic aromatic systems.[1]
-
Basis Set: 6-311++G(d,p) .[1][3][4][5][6][7]
-
++: Diffuse functions are critical for accurately modeling the lone pairs on the Oxygen atoms and the electron-rich Bromine.
-
(d,p): Polarization functions account for the distortion of orbitals in the aromatic ring and the hydrogen bond.[1]
-
Software Configuration (Gaussian Input Example)
Structural Stability Analysis
Intramolecular Hydrogen Bonding (IMHB)
The most defining feature of 5-B-2,4-DHB's stability is the interaction between the C2-OH and the C=O group.
-
Mechanism: The phenolic hydrogen aligns with the carbonyl oxygen, forming a quasi-six-membered ring.[1]
-
Bond Length: Theoretical predictions place the
distance at approximately 1.75 Å - 1.85 Å . -
Energy Contribution: Based on Molecular Tailoring Approaches (MTA) applied to similar ortho-hydroxybenzaldehydes, this H-bond contributes 8.0 – 10.5 kcal/mol to the stabilization energy [3].
Geometric Planarity
The IMHB forces the aldehyde group to be coplanar with the benzene ring.[1] Any deviation (dihedral angle
Electronic Stability & Reactivity (FMO Analysis)
The stability of 5-B-2,4-DHB is inversely proportional to its reactivity, quantified by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]
HOMO-LUMO Gap
Based on validated data for the congeneric 5-bromo-2-hydroxybenzaldehyde [1]:
-
HOMO (approx): -6.50 to -6.70 eV (Localized on the phenol ring and Br lone pairs).
-
LUMO (approx): -2.10 to -2.30 eV (Localized on the aldehyde and ring
system).[1] -
Band Gap (
): ~4.4 – 4.6 eV .[1]
Interpretation: A gap > 4.0 eV classifies 5-B-2,4-DHB as a "Hard" molecule.[1] It is kinetically stable and resists spontaneous conformational changes, making it an excellent shelf-stable precursor for drug synthesis.[1]
Global Reactivity Descriptors
Using Koopman’s theorem approximation:
-
Chemical Hardness (
): eV.[1] High hardness confirms resistance to charge transfer.[1] -
Electrophilicity Index (
): Indicates the molecule's propensity to accept electrons during Schiff base formation (nucleophilic attack at the Carbonyl carbon).[1]
Visualization of Stability Logic
The following diagram illustrates the causal relationships governing the molecule's stability.
Figure 1: Causal pathway of structural features leading to thermodynamic stability.
Experimental Validation Protocol
To validate the theoretical stability profile, the following experimental workflow is required. This ensures the computational model aligns with physical reality.[1]
Step 1: Spectroscopic Confirmation (FT-IR)[1]
-
Objective: Confirm the strength of the IMHB.
-
Indicator: Look for the Carbonyl (
) stretching frequency.[1]
Step 2: UV-Vis Band Gap Calculation
-
Objective: Measure the experimental HOMO-LUMO gap.
-
Protocol:
Step 3: Computational Workflow Diagram
The following Graphviz diagram outlines the step-by-step computational process for researchers replicating this study.
Figure 2: Standardized DFT workflow for stability profiling.
Data Summary: Theoretical Stability Parameters
The following table summarizes the expected theoretical values for 5-B-2,4-DHB, derived from high-level DFT studies of the 5-bromo-salicylaldehyde class [1][4].
| Parameter | Value / Range | Significance |
| Point Group | Indicates structural symmetry and stability.[1] | |
| Dipole Moment | ~3.5 - 4.5 Debye | High polarity facilitates solubility in polar solvents.[1] |
| HOMO Energy | -6.67 eV (approx) | Measure of electron donating ability.[1] |
| LUMO Energy | -2.15 eV (approx) | Measure of electron accepting ability.[1] |
| Energy Gap ( | 4.52 eV | Indicates high kinetic stability (Hard molecule).[1] |
| C=O Stretch (Calc) | 1687 cm⁻¹ | Redshifted due to IMHB (Validation marker). |
| IMHB Energy | ~8.5 kcal/mol | Stabilization energy from the O-H...O bond.[1] |
References
-
Shaheer, et al. (2025).[1][5] Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry. Available at: [Link][1]
-
Rusinska-Roszak, D. (2017).[1] Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes. Molecules (MDPI).[1] Available at: [Link][1]
-
Yadava, B.S., et al. (2018).[1][2] Molecular Structure, Vibrational Spectral Studies and NLO Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by DFT. IJESI. Available at: [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. ijesi.org [ijesi.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irjweb.com [irjweb.com]
Technical Guide: Electronic Architecture & Reactivity of 5-Bromo-2,4-dihydroxybenzaldehyde
Topic: Electron Density Distribution in 5-Bromo-2,4-dihydroxybenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2,4-dihydroxybenzaldehyde (CAS: 116096-90-3) represents a critical scaffold in medicinal chemistry, serving as a bifurcated synthon for Schiff base formation and metallo-supramolecular assemblies. Its utility is defined by a unique "push-pull" electronic landscape: the electron-withdrawing formyl group competes with two electron-donating hydroxyl moieties, while the C5-bromine atom introduces a heavy-atom effect and specific halogen-bonding capabilities.
This guide provides a structural analysis of the electron density distribution (EDD) within this molecule, correlating Density Functional Theory (DFT) predictions with crystallographic realities to optimize its application in drug design and crystal engineering.
Molecular Architecture & Electronic Environment
The reactivity of 5-Bromo-2,4-dihydroxybenzaldehyde is dictated by the interplay between resonance and inductive effects across the resorcinol core.
The "Push-Pull" Mechanism
The molecule is not static; its electron density is a dynamic equilibrium of competing forces:
-
The Anchor (C1-CHO): The aldehyde group acts as an electron sink (
effect), withdrawing density from the ring and increasing the acidity of the phenolic protons. -
The Donors (C2-OH & C4-OH): Both hydroxyls exert a strong
(resonance) effect.-
C2-OH: Participates in a strong intramolecular hydrogen bond (S(6) motif) with the carbonyl oxygen. This locks the molecule into a planar conformation, shielding the C2-oxygen from external nucleophiles.
-
C4-OH: Sterically unencumbered, this group acts as the primary site for intermolecular hydrogen bonding and chemical modification (e.g., glycosylation or etherification).
-
-
The Modulator (C5-Br): The bromine atom exerts a
(inductive withdrawing) effect but a weak (resonance donating) effect. Its position at C5 is strategic: it is para to the C2-OH and ortho to the C4-OH, creating a localized region of high electron density prone to electrophilic attack or halogen bonding.
Visualizing the Electronic Flow
The following diagram illustrates the vector flow of electron density, highlighting the active sites for chemical interaction.
Caption: Vector analysis of electronic effects. Green arrows indicate density donation; Red indicates withdrawal. The dotted line represents the critical intramolecular hydrogen bond.
Computational & Experimental Analysis
To accurately predict reactivity, we must compare theoretical models (Gas Phase) with experimental solid-state data (Crystal Lattice).
Molecular Electrostatic Potential (MEP) Mapping
DFT calculations (typically B3LYP/6-311++G(d,p)) reveal the charge distribution surface, essential for predicting docking interactions.
| Region | Potential ( | Chemical Significance |
| Carbonyl Oxygen (O1) | Most Negative (Red) | Primary acceptor site for metals or H-bond donors. |
| Hydroxyl Protons (H2, H4) | Most Positive (Blue) | H2 is "locked" internally; H4 is the primary donor for supramolecular assembly. |
| Aromatic Ring | Neutral/Green | The |
| Bromine (C5) | Sigma-Hole (Positive) | The tip of the Br atom exhibits a positive electrostatic potential (sigma-hole), enabling |
Frontier Molecular Orbitals (FMO)
The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical softness (reactivity).
-
HOMO: Localized primarily on the C4-OH and the aromatic ring (nucleophilic character).
-
LUMO: Localized on the carbonyl group and the C1-C2-C6 region (electrophilic character).
-
Implication: Nucleophiles (e.g., amines for Schiff bases) attack the Carbonyl C; Electrophiles attack the ring at C3 (though sterically hindered) or C6.
Intermolecular Interactions & Crystal Packing[1]
In the solid state, 5-Bromo-2,4-dihydroxybenzaldehyde does not exist as isolated units. Hirshfeld surface analysis (
Hirshfeld Surface Decomposition
-
O-H
O Interactions (35-40%): The dominant force. The C4-OH typically donates to the Carbonyl O of a neighboring molecule, forming infinite 1D chains or centrosymmetric dimers. -
H
H Contacts (25-30%): Van der Waals dispersive forces between aromatic protons. -
Br
O / Br Br (~5%): Halogen bonding. The polarized bromine can interact with oxygen lone pairs, stabilizing the crystal lattice perpendicular to the hydrogen-bonded chains.
Experimental Protocols
The following protocols are designed for high-fidelity synthesis and characterization, ensuring the material matches the electronic profile described above.
Protocol A: Regioselective Synthesis
Objective: Synthesize 5-Bromo-2,4-dihydroxybenzaldehyde from 2,4-dihydroxybenzaldehyde (Resorcaldehyde). Note: Direct bromination favors the 5-position due to the directing effects of the hydroxyls.
Reagents:
-
2,4-Dihydroxybenzaldehyde (1.0 eq)
-
Bromine (
) (1.05 eq) or N-Bromosuccinimide (NBS) -
Glacial Acetic Acid (Solvent)
Workflow:
-
Dissolution: Dissolve 2,4-dihydroxybenzaldehyde (5.0 g) in glacial acetic acid (40 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0–5°C using an ice bath. Critical: Low temperature prevents over-bromination at the C3 position.
-
Addition: Add bromine (1.05 eq) dissolved in acetic acid dropwise over 30 minutes. Maintain temperature < 10°C.
-
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Quenching: Pour the mixture into ice-cold water (200 mL). A precipitate will form.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to yield pale yellow needles.
-
Yield: ~85%
-
Melting Point: 105–108°C (Verify against standard).
-
Protocol B: Computational Setup (DFT)
Objective: Generate the MEP and FMO data for the synthesized compound.
Caption: Computational workflow for validating electronic properties. Diffuse functions (++G) are required to model the lone pairs on Oxygen and Bromine accurately.
Reactivity Profile & Synthetic Utility
Understanding the EDD allows for precise chemical manipulation.
| Reaction Type | Target Site | Mechanism | Application |
| Schiff Base Formation | C1-Aldehyde | Nucleophilic addition-elimination. The C2-OH activates the carbonyl via H-bonding. | Ligand synthesis for Cu(II)/Zn(II) sensing. |
| O-Alkylation | C4-Hydroxyl | Creating ether-linked polymers or drug conjugates. | |
| Suzuki Coupling | C5-Bromine | Pd-catalyzed cross-coupling. The C-Br bond is activated for oxidative addition. | Biaryl scaffold construction. |
References
-
Structural Analogs & Crystallography
-
Matos Beja, A., et al. (1997). "2,4-Dibromo-5-hydroxybenzaldehyde." Acta Crystallographica Section C, 53(4), 494-496. Link
- Note: While specific to the dibromo-analog, this paper establishes the fundamental H-bonding motifs (S(6)) relevant to the 5-bromo-2,4-dihydroxy variant.
-
-
Synthesis & Reactivity
-
BenchChem. (2025). "An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde." Link
- Provides the foundational protocols for the resorcaldehyde precursor.
-
-
DFT & Electronic Properties
-
Shaheer, M., et al. (2025). "Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde." BMC Chemistry, 19:197. Link
- Key reference for the B3LYP/6-311++G(d,p) methodology and MEP interpretation of the 5-bromo-salicylaldehyde core.
-
-
Hirshfeld Surface Methodology
-
Sivajeyanthi, P., et al. (2018). "Crystal structure and Hirshfeld surface analysis of (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide." Acta Crystallographica Section E, 74, 119–123. Link
-
-
Chemical Identity
Sources
Methodological & Application
Synthesis of Schiff bases using 5-Bromo-2,4-dihydroxybenzaldehyde
An Application Guide for the Synthesis and Utilization of Schiff Bases Derived from 5-Bromo-2,4-dihydroxybenzaldehyde
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis, characterization, and application of Schiff bases derived from 5-Bromo-2,4-dihydroxybenzaldehyde. Designed for researchers in medicinal chemistry, materials science, and chemical biology, this document provides not only step-by-step protocols but also the underlying scientific principles that govern these processes. We delve into the mechanistic nuances of the synthesis, offer robust protocols for characterization, and explore the vast potential of these compounds in drug development and catalysis.
Introduction: The Significance of Substituted Benzaldehyde Schiff Bases
Schiff bases, compounds containing an azomethine or imine (-C=N-) group, are a cornerstone of synthetic chemistry. Their facile synthesis, structural versatility, and wide range of applications make them a subject of intense research.[1] The derivatives of substituted salicylaldehydes are particularly noteworthy. The presence of hydroxyl and other functional groups on the aromatic ring, such as the bromine atom in 5-Bromo-2,4-dihydroxybenzaldehyde, significantly enhances the biological and chemical properties of the resulting Schiff bases.[2] These functionalities can participate in hydrogen bonding and metal chelation, making these molecules potent antibacterial, antifungal, anticancer, and antioxidant agents.[3][4]
The electrophilic carbon of the azomethine group and the nucleophilic nitrogen provide ideal centers for interaction with biological macromolecules, forming the basis of their therapeutic potential.[3] Furthermore, these compounds are extensively used as ligands in coordination chemistry to create metal complexes with significant catalytic and biological activities.[5] This guide focuses specifically on Schiff bases synthesized from 5-Bromo-2,4-dihydroxybenzaldehyde, a precursor that imparts unique electronic and steric properties to the final molecule, opening avenues for novel applications.
Mechanistic Insight: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound. The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. Understanding this mechanism is crucial for optimizing reaction conditions.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-Bromo-2,4-dihydroxybenzaldehyde. This forms an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine then undergoes dehydration to form the stable imine. This step is typically the rate-determining step and is often catalyzed by a weak acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).
The presence of the two hydroxyl groups and the bromine atom on the benzaldehyde ring influences the reactivity of the carbonyl group. The hydroxyl groups are electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the electron-withdrawing bromine atom can enhance it. This electronic interplay makes for a robust and often high-yielding reaction under mild conditions.
Caption: General mechanism of Schiff base formation.
Synthesis Protocol: A Validated Approach
This protocol provides a generalized yet robust method for synthesizing Schiff bases from 5-Bromo-2,4-dihydroxybenzaldehyde and a variety of primary amines. The procedure is adapted from established methods for structurally similar aldehydes.[2][6]
Materials and Equipment
-
5-Bromo-2,4-dihydroxybenzaldehyde
-
Primary amine (e.g., aniline, substituted anilines, amino acids, etc.)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
Caption: Experimental workflow for Schiff base synthesis.
-
Reactant Preparation: In a round-bottom flask, dissolve 5-Bromo-2,4-dihydroxybenzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.[2]
-
Reaction Setup: While stirring the aldehyde solution at room temperature, add the ethanolic solution of the primary amine dropwise.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. This catalyzes the dehydration step.[7]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-5 hours. The exact time can vary depending on the reactivity of the amine.[6][8]
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC. A developing solvent system such as ethyl acetate:hexane can be used. The formation of the product will be indicated by a new spot and the disappearance of the starting material spots.
-
Product Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution as a colored solid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[2]
-
Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Yield | Typically moderate to high (60-90%), depending on the amine used. | Low yield? Ensure reactants are pure and dry. Increase reflux time. Check the efficacy of the catalyst. |
| Appearance | Crystalline solid, often yellow, orange, or reddish in color. | Oily product? The product may not be pure. Attempt to induce crystallization by scratching the flask or seeding. Recrystallization is likely necessary. |
| Solubility | Generally soluble in common organic solvents like DMSO, DMF, and chloroform; sparingly soluble in alcohols. | Difficulty dissolving for characterization? Try gentle heating or sonication. Ensure the solvent is appropriate for the specific Schiff base. |
| TLC Analysis | A single spot for the purified product with an Rf value distinct from the starting materials. | Multiple spots after purification? The recrystallization may need to be repeated. Consider column chromatography for difficult-to-separate impurities. |
Characterization: Validating Your Compound
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The following techniques are standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a crucial first step. Look for the disappearance of the C=O stretch from the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretches from the amine (around 3300-3500 cm⁻¹). The key diagnostic peak is the appearance of the C=N (azomethine) stretching vibration, typically in the range of 1600-1640 cm⁻¹.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal is the singlet for the azomethine proton (-CH=N-), which typically appears in the δ 8.0-9.0 ppm region. The signals for the aromatic protons and the R-group on the amine will also be present. The phenolic -OH protons may appear as broad singlets at a downfield chemical shift.[6]
-
¹³C NMR: The carbon of the azomethine group will have a characteristic signal in the δ 160-170 ppm range.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Look for the molecular ion peak [M]⁺ or related peaks like [M+H]⁺. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the molecular ion cluster.[6]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the expected molecular formula.
Applications and Protocols
Schiff bases from 5-Bromo-2,4-dihydroxybenzaldehyde are promising candidates for various biological applications.[1] Below are protocols for evaluating their potential as anticancer and antibacterial agents.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test Schiff base compound dissolved in DMSO
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Schiff base in the culture medium. Add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
-
Protocol: Antibacterial Activity (Agar Well Diffusion Method)
This method is widely used to screen for antibacterial activity.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)
-
Nutrient agar and nutrient broth
-
Sterile petri dishes
-
Sterile cork borer
-
Test Schiff base compound dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in sterile nutrient broth.
-
Plate Preparation: Pour molten nutrient agar into sterile petri dishes and allow it to solidify. Spread the bacterial inoculum evenly over the surface of the agar.
-
Well Creation: Use a sterile cork borer to create wells (6 mm diameter) in the agar.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the Schiff base solution at a specific concentration into the wells. Also, add the solvent control (DMSO) and the positive control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[9]
-
Conclusion
The synthesis of Schiff bases from 5-Bromo-2,4-dihydroxybenzaldehyde offers a gateway to a class of compounds with immense potential in medicinal and materials chemistry. The protocols and insights provided in this guide are designed to be a self-validating system, empowering researchers to synthesize, characterize, and evaluate these valuable molecules with confidence. The inherent versatility of the Schiff base linkage allows for the creation of large, diverse chemical libraries, paving the way for the discovery of novel therapeutic agents and catalysts.
References
-
JETIR. (2023). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL ACTIVITIES OF NOVEL SCHIFF BASE 5-BROMO-N'-(2-HYDROXY-4- PHENYLDIAZENYL)BENZYLIDENE-3. Journal of Emerging Technologies and Innovative Research. [Link]
-
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]
-
PMC. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. [Link]
-
ResearchGate. (n.d.). Schematic diagram of the 2,4-dihydroxybenzaldehyde based derivatives. [Link]
-
International Journal of Scientific Engineering and Research (IJSER). (2019). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni (II), Cu(II). [Link]
-
OUCI. (n.d.). Synthesis, structural, spectral, computational, docking and biological activities of Schiff base (E)-4-bromo-2-hydroxyb…. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4. [Link]
-
PMC. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [Link]
-
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. [Link]
-
Journal of Current Research on Health Sector. (2022). Synthesis, Characterization and Biological effect Study of Some New azo and bis (Azo–Schiff ) Compounds Deri. [Link]
-
ResearchGate. (2025). A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. [Link]
-
Semantic Scholar. (2024). Synthesis, characterization, and investigation of catalytic properties of RuII complexes with Schiff bases based on 2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde. [Link]
-
International Journal of Recent Scientific Research. (2018). Synthesis And Characterization Of Schiff Base Aniline With 5-Bromo -2- Hydroxyl Benzaldehyde And Their Metal Complexes. [Link]
-
PMC. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. recentscientific.com [recentscientific.com]
Application Note: 5-Bromo-2,4-dihydroxybenzaldehyde as a Multimodal Chromophore Precursor
Topic: Application of 5-Bromo-2,4-dihydroxybenzaldehyde in Dye and Pigment Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Synthetic Chemists, and Materials Scientists
Introduction: The "Janus" Scaffold of Color Chemistry
In the development of high-performance colorants and fluorescent probes, 5-Bromo-2,4-dihydroxybenzaldehyde (5-B-2,4-DHB) represents a privileged scaffold. Unlike simple salicylaldehydes, this molecule integrates three distinct reactive vectors that allow for precise tuning of photophysical properties:
-
The Resorcinol Core (2,4-OH): Provides strong electron-donating capability (
effect), essential for "push-pull" systems and fluorescence generation (e.g., in coumarins and xanthenes). -
The Aldehyde Handle (-CHO): Serves as the electrophilic anchor for condensation reactions (Schiff bases, Knoevenagel) without requiring protection steps.
-
The Bromine Substituent (5-Br): A critical functional handle. It induces a bathochromic shift via the heavy-atom effect and, more importantly, serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the extension of conjugation after the chromophore is formed.
This guide details three primary workflows for converting 5-B-2,4-DHB into functional dyes: Fluorescent Coumarins , Schiff Base Metal Pigments , and Meso-Substituted Xanthenes .
Chemical Reactivity & Strategic Logic
The synthesis of dyes from 5-B-2,4-DHB relies on exploiting its specific regiochemistry.
-
Acidity & Chelation: The 2-hydroxyl group forms an intramolecular hydrogen bond with the aldehyde oxygen, stabilizing the molecule but also facilitating rapid chelation with metal ions upon Schiff base formation.
-
Fluorescence Tuning: The 4-hydroxyl group is the primary auxochrome. Deprotonation leads to a phenolate species with significantly enhanced charge transfer character, often resulting in pH-sensitive fluorescence (turn-on sensors).
-
Bromine Positioning: Located at the 5-position (ortho to the 4-OH), the bromine atom sterically influences the hydroxyl group and electronically stabilizes the phenolate, lowering the pKa compared to the non-brominated analog.
Visualizing the Synthetic Pathways
Figure 1: Synthetic divergence from the 5-Bromo-2,4-dihydroxybenzaldehyde scaffold.
Application Protocols
Protocol A: Synthesis of 6-Bromo-7-Hydroxycoumarin Derivatives
Target Application: pH-sensitive fluorescent probes and laser dyes.
Rationale: The reaction utilizes the Knoevenagel condensation followed by intramolecular transesterification. The resulting coumarin retains the bromine atom, allowing for subsequent functionalization (e.g., attaching targeting peptides).
Materials:
-
5-Bromo-2,4-dihydroxybenzaldehyde (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Piperidine (Catalytic, 0.1 eq)
-
Ethanol (Absolute)[1]
-
Glacial Acetic Acid (Trace)[2]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Bromo-2,4-dihydroxybenzaldehyde (2.17 g, 10 mmol) in 30 mL of absolute ethanol.
-
Activation: Add diethyl malonate (1.92 g, 12 mmol). Stir for 5 minutes at room temperature.
-
Catalysis: Add piperidine (0.1 mL). A slight color change (yellowing) indicates the formation of the reactive enolate.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot should disappear, and a highly fluorescent blue/green spot should appear.
-
Workup: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water containing 1 mL of concentrated HCl (to neutralize the piperidine and protonate the phenolic hydroxyl).
-
Purification: The product often precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.[3]
-
Yield Expectation: 75–85%.
-
Appearance: Pale yellow needles.
-
Data Validation:
-
Fluorescence: Dissolve a trace amount in pH 10 buffer. Strong blue fluorescence (
nm) confirms the coumarin structure.
Protocol B: Synthesis of Thermally Stable Metal Complex Pigments
Target Application: High-performance pigments for coatings and plastics.
Rationale: Schiff bases derived from 5-B-2,4-DHB act as tetradentate
Materials:
-
5-Bromo-2,4-dihydroxybenzaldehyde (2.0 eq)
-
Ethylenediamine (1.0 eq) (or o-phenylenediamine for extended conjugation)
-
Copper(II) Acetate Monohydrate (1.0 eq)
-
Methanol (Solvent)[4]
Step-by-Step Methodology:
-
Ligand Synthesis:
-
Dissolve 5-B-2,4-DHB (20 mmol) in 50 mL hot methanol.
-
Add Ethylenediamine (10 mmol) dropwise. The solution will turn deep yellow/orange immediately.
-
Reflux for 1 hour. The Schiff base ligand (Salen-type) may precipitate; if so, redissolve by adding more hot methanol or proceed as a slurry.
-
-
Metallation:
-
Dissolve Copper(II) Acetate (10 mmol) in 20 mL hot methanol.
-
Add the metal salt solution to the hot ligand solution.
-
Observation: Immediate color change to dark green or brown (characteristic of Cu-Salen complexes).
-
-
Digestion: Reflux the mixture for 2 hours to ensure complete chelation and crystal growth.
-
Isolation: Cool to room temperature. Filter the heavy precipitate.
-
Washing: Wash rigorously with hot methanol (to remove unreacted ligand) followed by diethyl ether.
-
Drying: Dry in a vacuum oven at 80°C.
Properties Table:
| Property | Value/Observation | Significance |
| Color | Dark Green / Brown | Charge transfer transitions (LMCT). |
| Solubility | Low in organic solvents | Suitable for pigment applications (non-bleeding). |
| Thermal Stability | Bromine substitution enhances lattice energy. | |
| Magnetism | Paramagnetic (Cu) | Validates |
Troubleshooting & Optimization
Issue: Low Solubility of Starting Material
-
Cause: Strong intermolecular hydrogen bonding and the heavy bromine atom reduce solubility in non-polar solvents.
-
Solution: Use polar protic solvents (Ethanol, Methanol) or dipolar aprotic solvents (DMF, DMSO) for reactions requiring higher temperatures.
Issue: Incomplete Condensation (Aldehyde peak remains in NMR)
-
Cause: Water byproduct inhibits the equilibrium.
-
Solution: Add a molecular sieve trap or use a Dean-Stark apparatus if using a solvent like toluene (though ethanol is usually sufficient).
Issue: Fluorescence Quenching in Coumarins
-
Cause: The "Heavy Atom Effect" of Bromine can facilitate Intersystem Crossing (ISC), quenching fluorescence and promoting phosphorescence.
-
Mitigation: This is actually a feature for singlet oxygen generation (photodynamic therapy). If high quantum yield is required, ensure the solvent is deoxygenated, or use the Br-handle to cross-couple a highly fluorescent moiety (e.g., pyrene) which overrides the quenching.
References
-
Synthesis of Schiff Base Complexes: Neelima, D., Kulkarni, P. K., & Bhattacharya, P. K. (1987).[3] Synthesis and characterization of Schiff base metal complexes. Canadian Journal of Chemistry, 65, 348.[3]
-
Coumarin Fluorophores: Pardo, A., et al. (2024). Synthesis and characterization of new coumarin-based COUPY fluorophores. University of Barcelona.
-
Metal Complex Pigments: Vijiyalakshmi, M. (2019). Synthesis and characterization of some transition metal complexes of Schiff base derived from 2, 4 – dihydroxybenzaldehyde. Asian Journal of Chemistry.
-
Spectroscopic Properties: NIST Chemistry WebBook. Benzaldehyde, 5-bromo-2-hydroxy-.[5][6]
-
BenchChem Application Note: Application of 2,5-Dihydroxybenzaldehyde in the Synthesis of Dyes and Polymers. (Analogous chemistry for 2,4-isomer).
Safety Statement: 5-Bromo-2,4-dihydroxybenzaldehyde is an irritant (H315, H319, H335). Handle with gloves and safety goggles in a fume hood. Brominated combustion products may be toxic.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 116096-90-3|5-Bromo-2,4-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
Application Note: Utilizing 5-Bromo-2,4-dihydroxybenzaldehyde in the Design and Synthesis of Novel Antimicrobial Schiff Base Therapeutics
Introduction & Mechanistic Rationale
The escalating crisis of multidrug-resistant (MDR) bacterial pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), demands the continuous engineering of novel antimicrobial scaffolds. In medicinal inorganic chemistry,[1] has emerged as a highly versatile and potent pharmacophore building block. As a halogenated salicylaldehyde derivative, it possesses three critical structural features that make it an ideal precursor for antimicrobial drug development:
-
Reactive Aldehyde Group (C1): Enables facile condensation with various primary amines to form azomethine (Schiff base) linkages, which are established antimicrobial pharmacophores[2].
-
Bromine Substitution (C5): Halogenation significantly enhances the lipophilicity of the resulting molecule. This is a critical factor for penetrating the thick, lipid-rich bacterial cell envelopes of pathogenic strains[3].
-
Hydroxyl Groups (C2, C4): The ortho-hydroxyl group (C2) acts as a potent bidentate chelating site when paired with the azomethine nitrogen, allowing for the formation of highly stable transition metal complexes[4].
The Role of Metal Chelation (Tweedy's Theory & Overtone's Concept)
While 5-Bromo-2,4-dihydroxybenzaldehyde-derived Schiff bases exhibit baseline antimicrobial activity, their efficacy is exponentially amplified upon complexation with transition metals such as Cu(II), Ni(II), or Zn(II)[3]. According to, complexation drastically reduces the polarity of the metal ion because its positive charge is partially shared with the donor heteroatoms (N, O). This increased lipophilicity facilitates the permeation of the complex through the lipid layers of the bacterial membrane (Overtone's concept). Once inside the intracellular matrix, these metallo-complexes disrupt cellular respiration, induce oxidative stress, and inhibit essential enzymes like DNA gyrase[4].
Experimental Workflows and Protocols
Protocol 1: Synthesis of 5-Bromo-2,4-dihydroxybenzaldehyde Schiff Base Ligand
Objective: To synthesize a bioactive azomethine ligand via acid-catalyzed condensation. Causality Insight: Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy required for nucleophilic attack by the primary amine, thereby maximizing yield.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 5-Bromo-2,4-dihydroxybenzaldehyde in 25 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Amine Addition: Slowly add an equimolar amount (10 mmol) of a primary amine (e.g., thiosemicarbazide or taurine) dissolved in 20 mL of warm ethanol[2].
-
Catalysis: Add 2-3 drops of glacial acetic acid to adjust the pH to ~5.5.
-
Reflux: Attach a reflux condenser and heat the mixture at 70–80°C for 3–4 hours under continuous magnetic stirring.
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Isolation: Upon completion, cool the mixture to 0–5°C in an ice bath to induce precipitation. Filter the colored precipitate under vacuum.
-
Purification: Recrystallize the crude product from hot ethanol and dry in a vacuum desiccator over anhydrous CaCl₂.
Self-Validation Checkpoint: Perform FTIR spectroscopy on the dried product. A successful reaction is validated by the complete disappearance of the aldehyde carbonyl (C=O) stretch at ~1700 cm⁻¹ and the emergence of a sharp azomethine (C=N) stretch between 1600–1630 cm⁻¹.
Protocol 2: Synthesis of the Metallo-Schiff Base Complex (Cu(II))
Objective: To synthesize a lipophilic metal complex to enhance antimicrobial penetration. Causality Insight: A mildly basic environment (pH 7.5–8.0) is required to deprotonate the C2-hydroxyl group of the 5-Bromo-2,4-dihydroxybenzaldehyde moiety, enabling covalent coordinate bonding with the metal cation[3].
Step-by-Step Methodology:
-
Ligand Dissolution: Dissolve 2 mmol of the synthesized Schiff base ligand in 30 mL of hot methanol.
-
Metal Addition: Dropwise, add 1 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) dissolved in 15 mL of methanol (maintaining a precise 2:1 Ligand:Metal stoichiometric ratio).
-
pH Adjustment: Add methanolic KOH dropwise until the pH reaches ~7.5.
-
Reflux: Reflux the mixture for 2 hours. A distinct color change (e.g., from yellow to dark green/brown) indicates complex formation.
-
Recovery: Cool the solution to room temperature, filter the precipitated complex, wash successively with cold methanol and diethyl ether, and dry under vacuum.
Self-Validation Checkpoint: Measure the molar conductance of the complex in 10⁻³ M DMSO. A value below 15 Ω⁻¹ cm² mol⁻¹ validates that the complex is non-electrolytic, confirming the metal is fully coordinated by the ligand without free counter-ions in the inner coordination sphere.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
Objective: To quantify the antimicrobial efficacy using the broth microdilution method against planktonic cultures[2].
Step-by-Step Methodology:
-
Inoculum Preparation: Culture bacterial strains (e.g., MRSA, E. coli) in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) matching a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in fresh MHB.
-
Compound Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compounds (dissolved in 1% DMSO) to achieve a concentration range of 0.5 to 256 μg/mL.
-
Inoculation: Add 50 μL of the diluted bacterial suspension to each well.
-
Incubation: Incubate the plates aerobically at 37°C for 24 hours.
-
Detection: Add 10 μL of resazurin dye (0.015%) to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability.
Self-Validation Checkpoint: The assay must include a sterility control (MHB only), a growth control (MHB + bacteria + 1% DMSO), and a positive control (Standard antibiotic like Ciprofloxacin). The MIC is defined as the lowest concentration well that remains blue.
Quantitative Data Presentation
The following table summarizes expected MIC values demonstrating the structure-activity relationship (SAR) progression from the raw building block to the final metallo-complex, modeled after established literature for halogenated salicylaldehyde derivatives[2][3].
| Test Compound | Target Organism | MIC (μg/mL) | Mechanistic Rationale for Activity Level |
| 5-Bromo-2,4-dihydroxybenzaldehyde | E. coli (Gram -) | 128 | Baseline activity; limited outer membrane penetration. |
| 5-Bromo-2,4-dihydroxybenzaldehyde | MRSA (Gram +) | 64 | Moderate activity; thick peptidoglycan layer traps compound. |
| Schiff Base Ligand | E. coli (Gram -) | 32 | Enhanced by azomethine nitrogen interaction with cell wall. |
| Schiff Base Ligand | MRSA (Gram +) | 16 | Azomethine linkage improves target binding affinity. |
| Cu(II)-Schiff Base Complex | E. coli (Gram -) | 8 | High lipophilicity enables outer membrane porin bypass. |
| Cu(II)-Schiff Base Complex | MRSA (Gram +) | 4 | Optimal chelation disrupts cellular respiration effectively. |
| Ciprofloxacin (Control) | Both Strains | 0.5 - 1 | Validated standard baseline for assay integrity. |
Mechanistic Workflow Visualization
Workflow and mechanism of action for 5-Bromo-2,4-dihydroxybenzaldehyde derived antimicrobial agents.
References
-
AA Blocks. 116096-90-3 | MFCD20133738 | 5-Bromo-2,4-dihydroxybenzaldehyde. Retrieved from: [Link]
-
Taylor & Francis (2010). Synthesis, Characterization, and Antibacterial Activity of the Schiff Bases Derived from Thiosemicarbazide, Salicylaldehyde, 5-bromosalicylaldehyde and their Copper(II) and Nickel(II) Complexes. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from:[Link]
-
PubMed / NIH (2014). In vitro activity of taurine-5-bromosalicylaldehyde Schiff base against planktonic and biofilm cultures of methicillin-resistant Staphylococcus aureus. Infection and Drug Resistance. Retrieved from:[Link]
-
Sci-Hub / Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry (2000). Synthesis, Characterization and Antimicrobial Activities of Some Transition Metal Complexes with the Schiff Base of 5-Bromosalicylaldehyde and o-Aminophenol and 2,2′-Bipyridylamine. Retrieved from:[Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. In vitro activity of taurine-5-bromosalicylaldehyde Schiff base against planktonic and biofilm cultures of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sci-Hub. Synthesis, Characterization and Antimicrobial Activities of Some Transition Metal Complexes with the Schiff Base of 5-Bromosalicylaldehyde and o-Aminophenol and 2,2′-Bipyridylamine / Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2000 [sci-hub.box]
5-Bromo-2,4-dihydroxybenzaldehyde in the synthesis of potential anticancer compounds
Application Note: 5-Bromo-2,4-dihydroxybenzaldehyde as a Scaffold for Anticancer Drug Discovery
Part 1: Executive Summary & Strategic Rationale
5-Bromo-2,4-dihydroxybenzaldehyde (5-BDBD) is a privileged pharmacophore in medicinal chemistry. Unlike generic benzaldehydes, this scaffold offers a unique "triad of reactivity":
-
The Aldehyde (-CHO): A highly reactive electrophile for Schiff base formation (imines/hydrazones) and Knoevenagel condensations.
-
The Resorcinol Core (2,4-OH): The ortho-hydroxyl group (C2) facilitates intramolecular hydrogen bonding (stabilizing Schiff bases) and metal chelation. The para-hydroxyl (C4) serves as a hydrogen bond donor for receptor binding.
-
The Bromine Substituent (C5): A lipophilic handle that enhances membrane permeability and enables halogen bonding with protein targets (e.g., kinases, topoisomerases).
This guide details the synthesis of two primary classes of anticancer agents derived from 5-BDBD: Hydrazone-Schiff Bases and Coumarin Derivatives , followed by a validated biological evaluation protocol.
Part 2: Synthetic Protocols
Workflow Visualization
Figure 1: Synthetic divergence from the 5-BDBD scaffold yielding two distinct anticancer pharmacophores.
Protocol A: Synthesis of Hydrazone-Schiff Bases
Target Application: DNA intercalation and Kinase Inhibition.
Rationale: The formation of the azomethine bond (-C=N-) creates a spacer that orients the aromatic rings for optimal fitting into the DNA minor groove or ATP-binding pockets of kinases.
Materials:
-
5-Bromo-2,4-dihydroxybenzaldehyde (1.0 mmol)
-
Aromatic Hydrazide (e.g., Isonicotinic acid hydrazide) (1.0 mmol)
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol of 5-BDBD in 15 mL of absolute ethanol. Stir at room temperature until a clear yellow solution is obtained.
-
Addition: Add 1.0 mmol of the hydrazide derivative dissolved in 5 mL of warm ethanol.
-
Catalysis: Add 3-5 drops of glacial acetic acid. Note: The acid protonates the carbonyl oxygen, making the carbon more electrophilic.
-
Reflux: Attach a reflux condenser and heat the mixture at 80°C (ethanol boiling point) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The aldehyde spot (Rf ~0.6) should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. If precipitation is slow, pour the mixture onto crushed ice (50g).
-
Isolation: Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.
-
Purification: Recrystallize from hot ethanol/DMF (9:1 ratio).
Self-Validating QC Parameters:
-
Yield: Expected >75%.
-
IR Spectroscopy: Disappearance of the sharp Aldehyde C=O stretch (1660-1680 cm⁻¹) and appearance of the Azomethine C=N stretch (1600-1620 cm⁻¹).
-
1H NMR: Appearance of the singlet -CH=N- proton at δ 8.3–8.8 ppm.
Protocol B: Synthesis of Coumarin Derivatives (Pechmann/Knoevenagel)
Target Application: Topoisomerase II Inhibition.
Rationale: The 2-OH group allows for cyclization after condensation with active methylene compounds, forming the coumarin (2H-chromen-2-one) core, a structure mimicking DNA base pairs.
Materials:
-
5-Bromo-2,4-dihydroxybenzaldehyde (1.0 mmol)
-
Diethyl Malonate or Ethyl Acetoacetate (1.2 mmol)
-
Catalyst: Piperidine (0.1 mL) or L-Proline (10 mol%)
-
Solvent: Ethanol (10 mL)
Step-by-Step Methodology:
-
Setup: Mix 5-BDBD (1.0 mmol) and Diethyl Malonate (1.2 mmol) in ethanol (10 mL).
-
Catalysis: Add Piperidine (catalytic amount).
-
Reaction: Reflux for 6–8 hours.
-
Workup: Cool the mixture and acidify with dilute HCl (1M) to pH 4–5 to precipitate the product.
-
Filtration: Collect the solid and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water.
Part 3: Biological Evaluation (Anticancer)
Assay: MTT Cytotoxicity Screen
Objective: Determine IC50 values against MCF-7 (Breast) and HepG2 (Liver) cell lines.
Critical Protocol Modifications for 5-BDBD Derivatives: Standard MTT protocols often fail with these compounds due to solubility issues. Follow this modified procedure:
-
Stock Preparation: Dissolve compounds in 100% DMSO to 10 mM. Do not store at 4°C for >1 week as Schiff bases can hydrolyze.
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dilute stock in culture medium.
-
Crucial Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.
-
Concentration Range: 0.1, 1, 5, 10, 25, 50, 100 µM.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Remove media carefully. Add 100 µL DMSO.
-
Validation: Verify complete dissolution of purple formazan crystals under a microscope before reading.
-
-
Readout: Absorbance at 570 nm (Reference 630 nm).
Data Interpretation (Representative):
| Compound Class | Cell Line | IC50 (µM) | Activity Level |
| 5-BDBD (Parent) | MCF-7 | >100 | Inactive/Weak |
| Hydrazone Derivative | MCF-7 | 12.5 ± 1.2 | Active |
| Cu(II) Complex | MCF-7 | 4.1 ± 0.5 | Highly Active |
| Coumarin Derivative | HepG2 | 8.3 ± 0.9 | Active |
Note: The parent aldehyde is generally weak; derivatization is required for potency.
Part 4: Mechanism of Action (Hypothetical)
Figure 2: Dual-mode mechanism of action. The planar aromatic system facilitates DNA intercalation, while the bromine atom enhances binding affinity to kinase pockets.
References
-
Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. ResearchGate. Available at: [Link]
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI (Int. J. Mol. Sci.). Available at: [Link][4]
-
Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Frontiers in Chemistry. Available at: [Link]
-
Natural and synthetic coumarins as potential anticancer agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]
Application Note: Synthetic Routes to 5-Bromo-2,4-dihydroxybenzaldehyde
[1]
Introduction & Retrosynthetic Analysis
5-Bromo-2,4-dihydroxybenzaldehyde is a critical intermediate in the synthesis of resorcinol-based HSP90 inhibitors, coumarin derivatives, and fluorescent probes. The synthesis presents a classic challenge in aromatic substitution: controlling regioselectivity on the highly activated resorcinol ring.
Retrosynthetic Strategy
The most robust pathway involves installing the formyl group before the bromine atom. Direct bromination of resorcinol typically yields poly-brominated species (e.g., 2,4,6-tribromoresorcinol) due to the extreme activation provided by the two hydroxyl groups. By first installing the electron-withdrawing formyl group, we deactivate the ring slightly and introduce steric parameters that favor the formation of the 5-bromo isomer over the 3-bromo or 3,5-dibromo species.
Figure 1: Retrosynthetic analysis showing the preferred disconnection approach.
Preferred Synthetic Route: The Vilsmeier-Bromination Pathway
This route consists of two distinct steps:
-
Vilsmeier-Haack Formylation: Converts Resorcinol to 2,4-Dihydroxybenzaldehyde.
-
Regioselective Bromination: Converts 2,4-Dihydroxybenzaldehyde to 5-Bromo-2,4-dihydroxybenzaldehyde.
Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde
The Vilsmeier-Haack reaction is preferred over the Gattermann reaction (HCN/HCl) due to safety and yield. The reaction utilizes phosphoryl chloride (
Mechanism & Regiochemistry
The activated Vilsmeier reagent (chloroiminium ion) attacks the resorcinol ring. While resorcinol has three activated positions (2, 4, and 6), attack at the 4-position is favored sterically over the 2-position (between two OH groups). Attack at position 4 and 6 are equivalent due to symmetry.
Experimental Protocol 1.0
Reagents: Resorcinol (1.0 eq),
-
Preparation of Vilsmeier Reagent:
-
Charge a dry 3-neck round-bottom flask with DMF (5.0 vol relative to resorcinol).
-
Cool to 0°C under an inert atmosphere (
or Ar). -
Add
(1.1 eq) dropwise over 30 minutes, maintaining internal temperature < 10°C. -
Observation: The solution will turn pale yellow/orange, indicating iminium salt formation. Stir for 30 min at 0°C.
-
-
Formylation:
-
Dissolve Resorcinol (1.0 eq) in a minimum volume of DMF.
-
Add the resorcinol solution dropwise to the Vilsmeier reagent at 0°C.
-
Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (SiO2, 30% EtOAc/Hexanes).
-
-
Hydrolysis & Workup:
-
Pour the reaction mixture carefully into crushed ice (10 vol) with vigorous stirring.
-
Add Sodium Acetate (NaOAc) or NaOH (aq) to adjust pH to ~5–6. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
The product, 2,4-Dihydroxybenzaldehyde , typically precipitates as a solid.
-
Filter the solid, wash with cold water, and dry.[1]
-
Purification: Recrystallize from hot water or aqueous ethanol if necessary.
-
Expected Yield: 75–85%.
-
Step 2: Regioselective Bromination
This is the critical step. The goal is to mono-brominate at the 5-position .
-
Position 3: Located between two hydroxyl groups.[2] Highly activated but sterically very hindered.
-
Position 5: Para to the 2-OH and Ortho to the 4-OH. Electronically activated and sterically accessible.
-
Position 6: Ortho to the 2-OH, but Ortho to the aldehyde (CHO). Sterically hindered by the formyl group.
Reagent Choice:
-
N-Bromosuccinimide (NBS): Preferred.[3] It provides a controlled source of electrophilic bromine, minimizing over-bromination to the 3,5-dibromo product.
-
Bromine (
): Can be used but requires careful titration in acetic acid to prevent di-bromination.
Figure 2: Reaction scheme for the regioselective bromination using NBS.
Experimental Protocol 2.0
Reagents: 2,4-Dihydroxybenzaldehyde (1.0 eq), NBS (1.0–1.05 eq), Acetonitrile (MeCN) or Glacial Acetic Acid.
-
Setup:
-
Dissolve 2,4-Dihydroxybenzaldehyde (1.0 eq) in Acetonitrile (10 vol).
-
Cool the solution to 0°C in an ice bath. Low temperature is crucial to kinetic control, favoring mono-bromination.
-
-
Bromination:
-
Dissolve NBS (1.0 eq) in Acetonitrile (5 vol).
-
Add the NBS solution dropwise over 1 hour. Do not add all at once. Rapid addition creates localized high concentrations of
, leading to di-bromination. -
Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.
-
-
Workup:
-
Concentrate the solvent under reduced pressure (rotary evaporator) to ~20% of original volume.
-
Pour the residue into cold water (20 vol).
-
The product should precipitate.[3] If oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallization: The crude solid is often a mixture of the 5-bromo product and succinimide. Recrystallize from Ethanol/Water or Methanol .
-
Characterization:
-
1H NMR (DMSO-d6): Look for two singlet aromatic protons.
-
H-6: ~7.6–7.7 ppm (Deshielded by CHO).
-
H-3: ~6.5–6.6 ppm (Shielded, between two OH).
-
Absence of coupling: Confirms para-relationship (positions 3 and 6), indicating substitution at 5.
-
-
-
Expected Yield: 60–75%.
-
Data Summary & Troubleshooting
| Parameter | Route 1 (Vilsmeier -> Bromination) | Route 2 (Bromination -> Formylation) |
| Starting Material | Resorcinol | Resorcinol |
| Key Intermediate | 2,4-Dihydroxybenzaldehyde | 4-Bromoresorcinol |
| Regiocontrol | High (Sterics of CHO directs Br to C5) | Moderate (Formylation of 4-Br-resorcinol is complex) |
| Safety Profile | Moderate ( | Moderate ( |
| Scalability | Excellent (Industrial Standard) | Good |
| Cost | Low | Low |
Troubleshooting Guide
-
Issue: Formation of 3,5-dibromo product.
-
Solution: Reduce NBS equivalents to 0.95 eq. Ensure temperature is strictly maintained at 0°C during addition. Slow down addition rate.
-
-
Issue: Low yield in Vilsmeier step.
-
Solution: Ensure all glassware is dry. Moisture destroys the Vilsmeier reagent. Increase reaction time at room temperature.
-
-
Issue: Product is an oil/sticky solid.
-
Solution: Triturate with cold hexanes or pentane to induce crystallization.
-
Safety & Handling
-
Phosphoryl Chloride (
): Highly corrosive and reacts violently with water. Handle in a fume hood. Quench excess reagent carefully with ice. -
Bromine/NBS: Strong oxidizers. NBS is an irritant; avoid inhalation of dust.
-
Resorcinol: Skin irritant and potential endocrine disruptor. Use PPE (gloves, goggles).
References
-
Vilsmeier-Haack Formylation Protocol
- BenchChem Application Note: "Application Notes and Protocols for the Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde
-
(Verified Context from Search 1.1)
-
Bromination of Hydroxybenzaldehydes
-
Regioselectivity in Resorcinol Derivatives
-
Mendelson, W. L., et al. "The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde."[5] Synthetic Communications, 1996.
-
(Context from Search 1.12)
-
-
Use of NBS for Bromination
- BenchChem Application Note: "A Scalable Synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde."
-
(Context from Search 1.1)
-
General Properties of 2,4-Dihydroxybenzaldehyde
- Sigma-Aldrich Product Sheet: "2,4-Dihydroxybenzaldehyde 98%."
-
(Context from Search 1.11)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Common side products in the synthesis of 5-Bromo-2,4-dihydroxybenzaldehyde
Welcome to the Process Chemistry Support Center. The electrophilic aromatic bromination of 2,4-dihydroxybenzaldehyde is a fundamental transformation in the synthesis of coumarins, pharmaceutical intermediates, and biologically active natural products. While this reaction is generally high-yielding, the heavily activated nature of the resorcinol ring makes it highly susceptible to over-reaction and regiochemical leakage.
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the high-purity isolation of 5-bromo-2,4-dihydroxybenzaldehyde.
Mechanistic Causality: Understanding Regioselectivity
To troubleshoot side products, one must first understand the electronic and steric forces governing this electrophilic aromatic substitution (EAS). In 2,4-dihydroxybenzaldehyde, the aromatic ring is highly activated by two strongly electron-donating hydroxyl (-OH) groups (ortho/para directing). The formyl (-CHO) group is electron-withdrawing and meta-directing. Synergistically, these substituents direct electrophilic attack exclusively to positions 3 and 5.
-
Position 5 (Major Product): Kinetically and thermodynamically favored. It is flanked by only one -OH group and one small proton (-H), minimizing steric hindrance.
-
Position 3 (Regioisomer Side Product): Highly sterically hindered because it is squeezed between two bulky -OH groups.
-
Position 3,5 (Over-bromination): The mono-brominated product remains highly electron-rich. If excess bromine is present, a second bromination occurs rapidly at the remaining activated position [1].
Reaction pathways illustrating the regioselective bromination of 2,4-dihydroxybenzaldehyde.
Quantitative Data: Impact of Reaction Conditions
Controlling the stoichiometry and solvent environment is the most critical factor in suppressing side products. Below is a summary of how different parameters influence the product distribution.
Table 1: Effect of Reaction Conditions on Product Distribution
| Solvent System | Temp (°C) | Br₂ Equivalents | Time (h) | 5-Bromo Yield (%) | 3,5-Dibromo Yield (%) | 3-Bromo Yield (%) |
| Anhydrous EtOH | 0 to 25 | 0.95 | 1.0 | 80 - 85% | < 2% | < 5% |
| Glacial AcOH | 25 | 1.05 | 3.0 | 65% | 15% | < 5% |
| Methanol | 25 | 2.50 | 2.0 | 0% | > 95% | 0% |
| Aqueous EtOH | 25 | 1.00 | 2.0 | 50% | 10% | < 5% (Oxidation ~20%) |
Data extrapolated from established total synthesis protocols demonstrating quantitative dibromination in excess methanol versus selective mono-bromination in ethanol [1].
Troubleshooting & FAQs
Q1: I am seeing a significant amount of 3,5-dibromo-2,4-dihydroxybenzaldehyde in my crude NMR. How do I prevent this?
Cause: Over-bromination occurs due to an excess of the electrophile or insufficient quenching. Because the resorcinol ring is so electron-rich, the second bromination is highly competitive if active
Q2: My product contains a closely eluting impurity on TLC. Could it be a regioisomer? Cause: Yes, you are likely observing the formation of 3-bromo-2,4-dihydroxybenzaldehyde. While position 5 is favored, position 3 is still electronically activated. Higher temperatures provide the activation energy needed to overcome the steric hindrance at position 3. Solution: Lower the reaction temperature. Perform the bromine addition at 0 °C to maximize the kinetic preference for the less hindered position 5. The 5-bromo isomer also crystallizes preferentially; a single recrystallization from aqueous ethanol or a hexane/ethyl acetate mixture will usually purge the 3-bromo impurity.
Q3: I am observing a highly polar baseline spot on my TLC and a loss of the aldehyde proton signal (~9.7 ppm) in my NMR. What happened?
Cause: Oxidation of the formyl group to a carboxylic acid (yielding 5-bromo-2,4-dihydroxybenzoic acid). Bromine, in the presence of trace water, generates hypobromous acid (
Self-Validating Experimental Protocol
This step-by-step methodology is designed as a closed-loop system. Each step contains a physical or analytical validation checkpoint to ensure the reaction is proceeding correctly before moving forward.
Highly Regioselective Synthesis of 5-Bromo-2,4-dihydroxybenzaldehyde
Step 1: Substrate Preparation
-
Action: Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous ethanol (approx. 0.3 M concentration). Cool the flask to 0 °C using an ice bath.
-
Validation Check: The solution should be completely clear. Cooling is critical; an exothermic runaway during addition will lead to regioisomeric leakage.
Step 2: Electrophile Addition
-
Action: Prepare a solution of
(0.95 eq) in a small volume of anhydrous ethanol. Add this dropwise to the reaction mixture over 30 minutes via an addition funnel. -
Validation Check: The deep red-brown color of the bromine drops should rapidly dissipate upon hitting the solution, indicating immediate consumption by the highly activated aromatic ring.
Step 3: Reaction Monitoring
-
Action: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Validation Check: Perform a TLC (Eluent: 3:7 EtOAc/Hexane). You should observe the near-complete consumption of the starting material (
) and the appearance of a major new spot ( ).
Step 4: Chemical Quenching (Critical Step)
-
Action: Add 10 mL of saturated aqueous sodium thiosulfate (
) and stir vigorously for 5 minutes. -
Validation Check: Any residual yellow or orange tint in the solution will immediately turn colorless or milky white. This confirms the complete destruction of active bromine, permanently halting the reaction and preventing 3,5-dibromo formation during workup.
Step 5: Isolation and Purification
-
Action: Extract the mixture with EtOAc (
mL). Wash the combined organic layers with brine, dry over anhydrous , and evaporate under reduced pressure. Recrystallize the crude off-white solid from aqueous ethanol. -
Validation Check: The melting point of the purified crystalline solid should be 147–150 °C [1][2], confirming the isolation of pure 5-bromo-2,4-dihydroxybenzaldehyde.
References
Technical Support Center: Troubleshooting Vilsmeier-Haack Formylation of Phenolic Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges encountered when applying the Vilsmeier-Haack (VH) reaction to phenolic compounds. While the VH reaction is a cornerstone for formylating electron-rich arenes, unprotected phenols introduce unique mechanistic hurdles—namely competitive O-formylation, ring deactivation, and poor regioselectivity.
This guide provides deep-dive troubleshooting, validated experimental protocols, and quantitative data to help you synthesize hydroxybenzaldehydes with high yield and precision.
Part 1: Diagnostic Q&A – Mechanistic Troubleshooting
Q1: Why am I isolating aryl formates instead of the desired hydroxybenzaldehydes?
A: You are observing O-formylation , which is a kinetically controlled trap. Phenols possess a "hard" oxygen nucleophile that rapidly attacks the highly electrophilic chloroiminium ion (the Vilsmeier reagent) at low temperatures, forming an aryl formate.
-
The Causality: C-formylation is the thermodynamic product. To force the reaction toward the desired C-C bond formation, you must overcome the activation energy barrier.
-
The Fix: Ensure your reaction is heated (typically 60–80 °C) after the initial low-temperature addition. The thermal energy facilitates either the intermolecular rearrangement of the O-adduct or direct C-attack by the aromatic ring to form the stable iminium intermediate.
Q2: My phenol is highly activated, yet the VH reaction is sluggish and yields are poor. Why?
A: If you are using phosphorus oxychloride (
-
The Causality: This side reaction not only consumes your halogenating agent but severely deactivates the aromatic ring toward electrophilic aromatic substitution by withdrawing electron density.
-
The Fix: Switch your halogenating agent from
to thionyl chloride ( ) . generates gaseous byproducts ( , ) and avoids the formation of stable deactivating esters, significantly improving yields for unprotected phenols.
Q3: How can I control regioselectivity to favor ortho-formylation over para-formylation?
A: Standard VH conditions inherently favor the para-isomer due to steric hindrance at the ortho position.
-
The Causality: To invert this selectivity, you must alter the transition state geometry.
-
The Fix: Introduce transition metal ions such as
, , or as catalysts . The metal coordinates simultaneously with the phenolic oxygen and the Vilsmeier reagent, creating a rigid template that directs the electrophilic attack exclusively to the ortho position.
Part 2: Mechanistic & Workflow Visualizations
Fig 1: Mechanistic divergence in the Vilsmeier-Haack reaction of phenols (O- vs. C-formylation).
Fig 2: Decision tree for troubleshooting low yields and regioselectivity in phenol formylation.
Part 3: Quantitative Data & Reagent Selection
To optimize your reaction, consult the empirical data below comparing halogenating agents, environmental conditions, and catalytic interventions.
Table 1: Impact of Halogenating Agent & Conditions on Phenol Formylation
| Substrate | Reagent System | Condition | Major Product | Yield (%) |
| Phenol | DMF / | Reflux ( | p-Hydroxybenzaldehyde | < 30% |
| Phenol | DMF / | Solvent-Free (Grinding), 20 min | p-Hydroxybenzaldehyde | 85% |
| p-Cresol | DMF / | Solvent-Free (Grinding), 25 min | 2-Hydroxy-5-methylbenzaldehyde | 88% |
Table 2: Transition Metal Catalysis for Ortho-Selectivity
| Substrate | Catalyst (0.01 M) | Reagent System | Regioselectivity (o:p) | Yield (%) |
| Phenol | None | DMF / | 1:3 | 30% |
| Phenol | DMF / | > 99:1 (Ortho) | 85% | |
| Phenol | DMF / | > 99:1 (Ortho) | 80% |
Part 4: Validated Experimental Protocols
The following workflows are self-validating systems designed to ensure reproducibility and mechanistic integrity.
Protocol A: Transition-Metal Catalyzed Ortho-Formylation of Phenols
Use this protocol when exclusive ortho-regioselectivity is required.
-
Preparation of Vilsmeier Reagent: In a flame-dried, round-bottom flask cooled to 0–5 °C under inert atmosphere, add anhydrous DMF (1.2 eq). Slowly add
(1.2 eq) dropwise under continuous magnetic stirring to form the chloroiminium salt. Stir for 30 minutes. -
Substrate Addition: Dissolve the phenolic substrate (1.0 eq) in a minimal volume of dry acetonitrile. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5 °C.
-
Catalyst Addition: Add 0.01 M of
or to the reaction mixture. -
Thermodynamic Heating: Attach a reflux condenser and heat the mixture to 70–80 °C for 4–6 hours.
-
Aqueous Workup: Cool the mixture to room temperature, pour carefully over crushed ice, and neutralize with a saturated sodium acetate solution to hydrolyze the iminium intermediate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under vacuum.
Self-Validation Check: A successful ortho-formylation is visually indicated by a deep color change during metal coordination. Post-workup,
should show an aldehyde peak (~9.8 ppm) and an intact phenolic -OH peak ( ~11.0 ppm, highly deshielded due to intramolecular hydrogen bonding with the ortho-aldehyde), confirming absolute regioselectivity.
Protocol B: Solvent-Free, Accelerated Vilsmeier-Haack Formylation
Use this protocol to avoid phosphate esterification and drastically reduce reaction times.
-
Reagent Mixing: In a clean, dry mortar, combine the phenolic substrate (0.01 mol) and the pre-formed Vilsmeier reagent (DMF/
, 0.015 mol). -
Mechanochemical Activation: Grind the mixture vigorously with a pestle at room temperature for 20–30 minutes. The mechanical energy and high local concentration drive the reaction, bypassing the sluggish kinetics of solution-phase
reactions. -
Quenching: Once TLC indicates the consumption of the starting material, treat the reaction mixture with 5% sodium thiosulfate solution to quench any unreacted electrophiles.
-
Extraction & Purification: Extract the organic layer with petroleum ether or ethyl acetate. Dry over anhydrous
, evaporate the solvent, and purify via short-path column chromatography (Chloroform:n-Hexane 8:2).
Self-Validation Check: The absence of a starting material spot on TLC and the rapid formation of a localized melt during grinding indicate successful conversion. IR spectroscopy of the purified product must reveal a strong C=O stretch at ~1650
, confirming C-formylation over O-formylation.
References
-
Aneesa, F., Rajanna, K. C., Arun Kumar, Y., & Arifuddin, M. (2012). "Transition Metal Ions as Efficient Catalysts for Facile Ortho-Formylation of Phenols under Vilsmeier–Haack Conditions." Organic Chemistry International, 2012, 1-7.[Link]
-
Redamala, R., Merugu, R., & Rajanna, K. C. (2018). "A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions." Asian Journal of Research in Chemistry, 11(2), 409-412.[Link]
Technical Support Center: Purification of 5-Bromo-2,4-dihydroxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 5-Bromo-2,4-dihydroxybenzaldehyde. The methodologies described herein are grounded in established chemical principles to ensure you can achieve the highest possible purity for your downstream applications.
Introduction: The Challenge of Purity
5-Bromo-2,4-dihydroxybenzaldehyde is a valuable synthetic intermediate. Its purity is critical, as contaminants can lead to unwanted side reactions, lower yields in subsequent steps, and introduce difficulties in the isolation and characterization of final products. The primary route to this compound is the electrophilic bromination of 2,4-dihydroxybenzaldehyde. This reaction, while straightforward, can generate a mixture of products that are structurally and electronically similar, making purification a non-trivial task. This guide will walk you through identifying and removing these impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 5-Bromo-2,4-dihydroxybenzaldehyde?
The impurity profile of your crude product is intrinsically linked to the synthesis reaction conditions. The most common impurities arise from incomplete reaction, over-reaction, or side reactions.
-
Unreacted Starting Material (2,4-dihydroxybenzaldehyde): Incomplete conversion is a frequent issue, leading to the presence of the starting material in your crude product.[1]
-
Dibrominated Byproduct (3,5-Dibromo-2,4-dihydroxybenzaldehyde): The presence of two activating hydroxyl groups on the aromatic ring makes it susceptible to a second bromination, yielding the dibrominated species.[2] Controlling the stoichiometry of the brominating agent is crucial to minimize this.
-
Isomeric Byproducts: While the 5-position is electronically favored for bromination, small amounts of other isomers can sometimes form depending on the reaction conditions.
-
Degradation Products: Phenolic compounds, especially dihydroxy-substituted ones, are susceptible to oxidation, which can result in the formation of colored, often polymeric, impurities.[3] This is often observed as a pink, brown, or purple discoloration of the crude material.
| Impurity | Structure | Reason for Formation | Relative Polarity |
| 2,4-Dihydroxybenzaldehyde | C₇H₆O₃ | Incomplete reaction | Most Polar |
| 5-Bromo-2,4-dihydroxybenzaldehyde (Product) | C₇H₅BrO₃ | Desired Reaction | Intermediate Polarity |
| 3,5-Dibromo-2,4-dihydroxybenzaldehyde | C₇H₄Br₂O₃ | Over-bromination | Least Polar |
| Oxidation Products | Polymeric/Quinone-like | Air/Light exposure | Variable, often highly colored |
Q2: My TLC plate shows multiple spots after running a sample of my crude product. How do I interpret this?
Thin-Layer Chromatography (TLC) is your first and most critical diagnostic tool. It provides a quick snapshot of the complexity of your mixture.
-
Spot Identification: The spot with the lowest Retention Factor (Rf) value (travels the shortest distance) corresponds to the most polar compound, which is typically the unreacted 2,4-dihydroxybenzaldehyde. The desired monobrominated product will have a higher Rf, and the less polar dibrominated byproduct will have the highest Rf value (travels the furthest).
-
Solvent System: Use a moderately polar solvent system, such as 3:1 Hexane:Ethyl Acetate, to achieve good separation. You may need to adjust this ratio depending on your specific crude mixture.
-
Next Steps: The separation between the spots on the TLC plate dictates the best purification strategy.
-
Well-Resolved Spots (ΔRf > 0.2): If there is significant separation between the product and impurities, recrystallization may be a viable option, especially if one component is present in a much larger quantity.
-
Poorly-Resolved Spots (ΔRf < 0.2): If the spots are very close together, this indicates that the compounds have very similar polarities. In this scenario, column chromatography is the most effective method for separation.[4]
-
Q3: What analytical methods are recommended for confirming the purity of my final product?
A multi-faceted approach is best for confirming purity. No single technique tells the whole story.
| Method | Principle | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a stationary and liquid mobile phase. | Highly quantitative and sensitive for detecting trace impurities.[5][6] | Requires method development; reference standards may be needed for absolute quantification. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Provides structural information based on the chemical environment of protons. | Excellent for structural confirmation and identifying impurities with distinct signals. qNMR can provide absolute purity against a standard.[7] | May not detect non-proton-containing impurities. Overlapping signals can complicate analysis. |
| Melting Point Analysis | A pure crystalline solid has a sharp, defined melting point. | Simple, fast, and inexpensive. A broad melting range indicates the presence of impurities.[8] | Insensitive to small amounts of impurities and not useful for amorphous solids. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines HPLC separation with mass detection. | Confirms the molecular weight of the main peak and impurities, aiding in their identification. | Response factors can vary, making it less quantitative than HPLC-UV without proper standards. |
Troubleshooting and Purification Protocols
Q4: My crude product is dark brown/purple instead of the expected off-white/yellow solid. What happened and can it be purified?
Cause: This discoloration is almost certainly due to the oxidation of the phenolic hydroxyl groups.[3] This can be exacerbated by exposure to air, light, or trace metal impurities during the reaction or work-up.
Solution: Activated Carbon Treatment
Before attempting recrystallization or chromatography, you can often improve the color by treating a solution of the crude product with activated carbon.
Protocol: Decolorization with Activated Carbon
-
Dissolve the crude 5-Bromo-2,4-dihydroxybenzaldehyde in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
-
Add a small amount of activated carbon (approximately 1-2% by weight of your crude product). Caution: Add the carbon to the hot solution carefully, as it can cause vigorous bumping.
-
Swirl the mixture and keep it hot for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. The filtrate should be significantly lighter in color.
-
Proceed with either recrystallization or column chromatography.
Q5: I want to purify my product by recrystallization. What is the best procedure?
Recrystallization is effective if your crude product is >85-90% pure. The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.
Recommended Solvent Systems:
-
Water/Ethanol Mixture: Dissolve the crude solid in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly.
-
Toluene/Hexane Mixture: Similar to the above, dissolve in hot toluene and add hexane as the anti-solvent.[1]
-
Diffusion Crystallization (for difficult cases): If the compound is only soluble in high-boiling point solvents like DMF or DMSO, dissolve the compound in a minimal amount of one of these solvents in a small vial. Place this open vial inside a larger, sealed jar containing a volatile anti-solvent (e.g., dichloromethane or diethyl ether). The anti-solvent vapor will slowly diffuse into the DMF/DMSO solution, gradually inducing crystallization over several hours or days.[9]
Caption: General workflow for purification by recrystallization.
Q6: Recrystallization failed to remove the key impurities. How do I set up a silica gel column to purify my compound?
Column chromatography is the most robust method for separating compounds with similar polarities, such as the starting material, product, and dibrominated byproduct.[10]
Caption: Principle of separation by polarity in column chromatography.
Detailed Protocol: Flash Column Chromatography
-
Select Eluent System: Based on your diagnostic TLC, choose a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., starting with 4:1 and gradually increasing the polarity).[1][11]
-
Pack the Column:
-
Choose an appropriate size glass column.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gentle pressure (flash chromatography) or gravity, ensuring there are no air bubbles.
-
Add another layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the sand layer at the top of your column. This method generally provides superior separation.[10]
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent and carefully pipette it onto the top of the column.
-
-
Elute and Collect:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or bulb) to push the solvent through the column at a steady rate.
-
Collect the eluting solvent in a series of test tubes or flasks (these are your "fractions").
-
-
Monitor Fractions:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate to see which fractions contain your desired product.
-
Combine the pure fractions that contain only the spot corresponding to your product.
-
-
Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator. Dry the resulting solid under a high vacuum to remove any residual solvent.[10]
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2,4-Dihydroxybenzaldehyde.
- Li, W., et al. (2021).
- BenchChem. (2025). High-Purity Isolation of 5-Bromo-2-[(4-bromobenzyl)
- ResearchGate. (2017).
- Royal Society of Chemistry. (2017).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 2,4-Dihydroxybenzaldehyde.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
- Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
-
SIELC. (n.d.). Separation of Benzaldehyde, 3-bromo-4-hydroxy- on Newcrom R1 HPLC column. Retrieved February 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Benzaldehyde, 3-bromo-4-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. moravek.com [moravek.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
Stability issues of 5-Bromo-2,4-dihydroxybenzaldehyde during synthesis and storage
Technical Support Center: 5-Bromo-2,4-dihydroxybenzaldehyde
Topic: Stability, Synthesis, and Storage Troubleshooting Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-5B24DHB-001 Last Updated: March 2026
Compound Identity & Critical Properties
Before troubleshooting, verify the exact isomer. The "2,4-dihydroxy" substitution pattern (resorcinol backbone) creates distinct reactivity compared to salicylaldehyde derivatives.
| Property | Specification |
| Chemical Name | 5-Bromo-2,4-dihydroxybenzaldehyde |
| CAS Number | 116096-90-3 |
| Molecular Formula | C₇H₅BrO₃ |
| MW | 217.02 g/mol |
| Appearance (Pure) | White to off-white crystalline solid |
| Appearance (Degraded) | Pink, light brown, or dark purple solid |
| pKa (Predicted) | ~7.0 (4-OH), ~8.5 (2-OH) [1] |
| Solubility | DMSO, Ethanol, Methanol, Ethyl Acetate; Poor in Water, Hexane |
Troubleshooting Guide (FAQ Format)
Phase 1: Synthesis & Reaction Optimization
Q: I am getting a mixture of mono- and di-brominated products. How do I control regioselectivity? A: The 2,4-dihydroxybenzaldehyde scaffold is highly activated toward electrophilic aromatic substitution. The 3-position and 5-position are both ortho/para to the hydroxyl groups.
-
The Issue: Using excess bromine or high temperatures leads to 3,5-dibromo-2,4-dihydroxybenzaldehyde.
-
The Fix:
-
Stoichiometry: Use exactly 1.0 equivalent of Br₂ or N-Bromosuccinimide (NBS).
-
Temperature: Conduct the reaction at 0°C to 5°C . Low temperature favors the kinetic product (5-bromo) over the thermodynamic equilibration or poly-bromination.
-
Solvent: Use Glacial Acetic Acid (AcOH) or Acetonitrile. AcOH often precipitates the product, preventing over-reaction [2].
-
Q: My reaction yield is low, and the product is stuck in the mother liquor. A: This compound has moderate solubility in polar organic solvents.
-
The Fix: Quench the reaction mixture into ice-cold water (ratio 1:5). The sudden change in polarity forces the product to precipitate. If it oils out, scratch the flask or seed with a pure crystal.
Phase 2: Storage & Stability
Q: The white powder turned pink/brown after one week on the bench. Is it still usable? A: This is a classic sign of oxidative degradation .
-
Mechanism: Phenolic aldehydes are prone to auto-oxidation. The "2,4-dihydroxy" system can oxidize to form quinoid species (highly colored) even at trace levels (ppm).
-
Usability: If the color is light pink, the purity is likely >98% and can be used for crude reactions. If dark brown, recrystallization is required.
-
Prevention: Store under Argon/Nitrogen at 2–8°C. Protect from light (amber vials).
Q: Can I store this compound in solution (e.g., DMSO stock)? A: Not recommended for long periods.
-
Reason: In solution, the phenolic protons are more labile. DMSO is hygroscopic; absorbed water can facilitate hydrolysis or oxidation.
-
Protocol: Prepare fresh stocks immediately before biological assays. If storage is necessary, freeze at -20°C in single-use aliquots.
Experimental Protocols
Protocol A: Optimized Synthesis (Regioselective Bromination)
Based on standard electrophilic substitution methodologies for activated phenols [2, 3].
-
Setup: 3-neck round bottom flask, addition funnel, thermometer, inert gas inlet (N₂).
-
Dissolution: Dissolve 2,4-dihydroxybenzaldehyde (10.0 g, 72.4 mmol) in Glacial Acetic Acid (100 mL). Cool to 0–5°C in an ice bath.
-
Bromination: Prepare a solution of Bromine (11.5 g, 3.7 mL, 72.4 mmol, 1.0 eq) in Glacial Acetic Acid (20 mL).
-
Critical Step: Add the bromine solution dropwise over 60 minutes . Maintain internal temp <10°C.
-
-
Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. A white/pale yellow precipitate should form.
-
Filtration: Filter the solid. Wash with cold water (3 x 50 mL) to remove acid traces.
-
Drying: Dry under vacuum at 40°C.
Protocol B: Purification (Recrystallization)
Use this if your material has darkened.
-
Solvent: Ethanol/Water (95:5) or pure Methanol.
-
Dissolution: Dissolve the crude solid in minimal boiling ethanol.
-
Filtration: If dark particles remain, filter hot through a Celite pad.
-
Crystallization: Allow to cool slowly to room temperature, then to 4°C.
-
Collection: Filter crystals and wash with cold Hexane (removes colored impurities).
Visualizations
Figure 1: Synthesis & Side Reaction Pathways
This diagram illustrates the competition between the desired 5-bromo product and the over-brominated side product.
Caption: Regioselectivity control in the bromination of resorcylaldehyde. Low temperature and stoichiometry prevent the formation of the 3,5-dibromo impurity.
Figure 2: Stability Troubleshooting Decision Tree
Follow this logic to determine if your compound is safe to use.
Caption: Decision matrix for assessing compound quality based on visual inspection.
References
-
Organic Syntheses. (1943). Resorcinol, 4-bromo- (Methodology adapted for aldehyde). Org. Synth. Coll. Vol. 2, p.100. Retrieved from [Link]
Validation & Comparative
Comparative Analysis of 5-Bromo-2,4-dihydroxybenzaldehyde and its Isomers
Executive Summary
This guide provides a technical comparison between 5-Bromo-2,4-dihydroxybenzaldehyde (5-B-2,4-DHB) and its structurally significant isomers, primarily 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) . While both compounds share the core brominated dihydroxybenzaldehyde scaffold (
-
5-B-2,4-DHB is defined by a resorcinol core. Its primary utility lies in tyrosinase inhibition (skin whitening/melanoma treatment) and as a robust precursor for Schiff base ligands due to the activated 4-position hydroxyl group.
-
3-BDB is defined by a catechol core. It is a marine-derived compound (red algae) with a distinct profile in anti-inflammatory signaling (Nrf2/HO-1 pathway) and cytoprotection against oxidative stress.
This analysis synthesizes experimental data to guide the selection of the optimal isomer for synthetic and therapeutic workflows.
Chemical Architecture & Reactivity
The distinct electronic environments of the isomers influence their electrophilicity and stability.
Structural Comparison[1]
| Feature | 5-Bromo-2,4-dihydroxybenzaldehyde | 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) |
| Core Scaffold | Resorcinol (1,3-dihydroxybenzene) | Catechol (1,2-dihydroxybenzene) |
| Bromine Position | Para to C2-OH; Ortho to C4-OH | Ortho to C4-OH |
| Aldehyde Reactivity | High (Activated by C2/C4 resonance) | Moderate (Catechol oxidation risk) |
| Chelation Potential | Bidentate (C2-OH + CHO) | Bidentate (C4-OH + C5-OH) |
| Primary Application | Tyrosinase Inhibitor, Ligand Synthesis | Anti-inflammatory, Antioxidant |
Electronic Effects on Schiff Base Synthesis
In Schiff base condensation (reaction with primary amines), 5-B-2,4-DHB typically exhibits superior stability. The resorcinol pattern allows for strong intramolecular hydrogen bonding between the C2-hydroxyl and the aldehyde carbonyl, stabilizing the transition state. Conversely, the catechol moiety in 3-BDB is more susceptible to oxidation to o-quinones under basic conditions required for Schiff base formation, requiring stricter inert atmosphere controls.
Figure 1: Comparative reactivity pathways. The resorcinol core of 5-B-2,4-DHB facilitates cleaner synthesis compared to the oxidation-prone catechol core of 3-BDB.
Biological Performance Analysis
Tyrosinase Inhibition (Melanogenesis)
5-B-2,4-DHB is the superior candidate for tyrosinase inhibition. The 2,4-dihydroxy motif mimics the substrate (tyrosine/DOPA) and chelates the copper ions at the enzyme's active site.
-
Mechanism: Competitive inhibition. The bromine atom at the 5-position increases lipophilicity, enhancing penetration into the active site pocket compared to the non-brominated parent (2,4-dihydroxybenzaldehyde).
-
Data Support: Derivatives of the 2,4-scaffold (e.g., thiazolidine analog MHY498) have demonstrated IC50 values as low as 3.55 µM , significantly more potent than the standard Kojic Acid (IC50 ~22 µM) [1].[1]
Cytoprotection & Anti-Inflammation
3-BDB dominates this category.[2] Isolated from marine algae (Polysiphonia morrowii), it activates the Nrf2/HO-1 signaling pathway , protecting keratinocytes from oxidative stress (UVB, PM2.5).
-
Mechanism: 3-BDB induces phosphorylation of Akt and ERK, leading to Nrf2 nuclear translocation and upregulation of Heme Oxygenase-1 (HO-1) [2][3].
-
Data Support: 3-BDB (30 µM) significantly restores cell viability in PM2.5-damaged HaCaT cells and suppresses ROS generation [3].
Comparative Data Summary
| Assay | Metric | 5-B-2,4-DHB (Resorcinol) | 3-BDB (Catechol) | Reference Standard |
| Tyrosinase Inhibition | IC50 (µM) | < 10 µM (High Potency)* | ~50-100 µM (Moderate) | Kojic Acid (~22 µM) |
| Anti-Inflammation | NO Inhibition | Moderate | High (via NF-κB) | Indomethacin |
| Antioxidant | DPPH Scavenging | Strong | Very Strong | Ascorbic Acid |
| Lipophilicity | LogP (Calc) | ~2.3 | ~2.1 | - |
*Note: Potency inferred from 2,4-DHB scaffold derivatives and bromophenol SAR studies.
Experimental Protocols
Protocol A: Synthesis of Schiff Base Ligand from 5-B-2,4-DHB
Objective: To synthesize a high-purity Schiff base for metal chelation or biological assay, leveraging the stability of the resorcinol core.
Materials:
-
5-Bromo-2,4-dihydroxybenzaldehyde (1.0 eq)[3]
-
Primary Amine (e.g., Aniline or 4-Aminobenzoic acid) (1.0 eq)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 5-Bromo-2,4-dihydroxybenzaldehyde in 10 mL absolute ethanol in a round-bottom flask. Ensure complete solubilization (sonicate if necessary).
-
Addition: Add 1.0 mmol of the primary amine dropwise while stirring.
-
Catalysis: Add 2 drops of glacial acetic acid. The solution color typically deepens (yellow/orange) immediately, indicating imine formation.
-
Reflux: Attach a condenser and reflux at 78°C for 3–4 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. If precipitate forms, filter under vacuum. If not, reduce volume by 50% on a rotary evaporator and cool on ice.
-
Purification: Recrystallize from hot ethanol.
-
Validation: Confirm structure via ¹H-NMR (Look for azomethine singlet at δ 8.0–9.0 ppm).
Protocol B: Comparative Tyrosinase Inhibition Assay
Objective: To quantify the inhibitory potency of the isomer against Mushroom Tyrosinase.
Reagents:
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Mushroom Tyrosinase (1000 U/mL stock)
-
Substrate: L-DOPA (2.5 mM)
-
Test Compounds: 5-B-2,4-DHB and Kojic Acid (Positive Control) dissolved in DMSO.
Step-by-Step:
-
Plate Setup: In a 96-well plate, add 140 µL of Phosphate Buffer.
-
Inhibitor Addition: Add 20 µL of test compound solution (serial dilutions: 100, 50, 25, 12.5, 6.25 µM). Ensure DMSO concentration < 1%.
-
Enzyme Activation: Add 20 µL of Tyrosinase solution. Incubate at 25°C for 10 minutes.
-
Substrate Initiation: Add 20 µL of L-DOPA substrate.
-
Measurement: Immediately measure absorbance at 475 nm (formation of Dopachrome) kinetically every 30 seconds for 10 minutes.
-
Calculation: Determine the linear rate (slope) and calculate % Inhibition:
Mechanism of Action: Pathway Visualization
The following diagram illustrates the divergent biological pathways of the two isomers.
Figure 2: Divergent Bioactive Pathways. 5-B-2,4-DHB targets enzymatic inhibition (Tyrosinase), while 3-BDB functions as a signal transduction modulator (Nrf2).
References
-
Kim, S. et al. (2013). "Anti-melanogenic effect of (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione, a novel tyrosinase inhibitor."[1] Biological and Pharmaceutical Bulletin.
-
Han, E.J. et al. (2019). "Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway." Marine Drugs, 17(5), 262.
-
Zheng, Y. et al. (2022). "Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes."[2] Toxicology and Environmental Health Sciences.
-
BenchChem. (2025).[4][6][7] "Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde." Application Notes.
-
Sigma-Aldrich. (2025). "5-Bromo-2,4-dihydroxybenzaldehyde Product Specification."
Sources
- 1. Anti-melanogenic effect of (Z)-5-(2,4-dihydroxybenzylidene) thiazolidine-2,4-dione, a novel tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
This guide provides a rigorous spectroscopic and synthetic comparison of 5-Bromo-2,4-dihydroxybenzaldehyde (5-B-2,4-DHB) against its parent compound and structural analogs. It is designed for researchers requiring verified experimental data for structural elucidation and synthetic planning.
Executive Summary & Compound Profile
5-Bromo-2,4-dihydroxybenzaldehyde (CAS: 116096-90-3) is a critical halogenated resorcinol derivative used as an intermediate in the synthesis of bioactive coumarins (e.g., Artekeiskeanols) and Schiff base ligands.[1]
Its identification relies on distinguishing it from its parent (2,4-dihydroxybenzaldehyde ) and its mono-hydroxy analog (5-bromosalicylaldehyde ). The bromine atom at position 5 introduces significant steric and electronic perturbations, most notably the disappearance of the C5 proton signal in NMR and a characteristic shift in the C6 aromatic proton.
Key Chemical Identifiers
| Feature | 5-Bromo-2,4-dihydroxybenzaldehyde | 2,4-Dihydroxybenzaldehyde (Parent) | 5-Bromosalicylaldehyde (Analog) |
| Structure | Benzaldehyde core 2,4-di-OH, 5-Br | Benzaldehyde core 2,4-di-OH | Benzaldehyde core 2-OH, 5-Br |
| CAS | 116096-90-3 | 95-01-2 | 1761-61-1 |
| Mol.[2][3][4][5][6][7][8][9][10][11] Weight | 217.02 g/mol | 138.12 g/mol | 201.02 g/mol |
| Appearance | Off-white / Pale yellow solid | White to pinkish solid | Pale yellow solid |
| Melting Point | 147–150 °C [1] | 135–137 °C | 104–106 °C |
Spectroscopic Deep Dive
The following data compares experimental values to highlight the diagnostic signals required for confirmation.
A. Proton NMR ( H NMR) Comparison
The most definitive proof of 5-bromination is the loss of the coupling pattern between H-5 and H-6.
Solvent: CDCl
| Proton Assignment | 5-Bromo-2,4-DHB (Target) [1][2] | 2,4-DHB (Parent) | Diagnostic Shift / Change |
| -CHO (Aldehyde) | 9.69 ppm (s) | ~9.72 ppm (s) | Minimal shift; retains aldehyde character. |
| 2-OH (Intramolecular) | 11.24 ppm (s) | ~11.3 ppm (s) | Strongly deshielded due to H-bond with C=O. |
| 4-OH (Intermolecular) | 6.17 ppm (br s) | ~5.5–6.0 ppm (br) | Broad signal; position varies with concentration. |
| H-6 (Aromatic) | 7.65 ppm (s) | ~7.40 ppm (d, | CRITICAL: Becomes a singlet and shifts downfield (+0.25 ppm) due to ortho-Br and C=O. |
| H-5 (Aromatic) | ABSENT | ~6.50 ppm (dd) | CRITICAL: Signal disappears upon bromination. |
| H-3 (Aromatic) | 6.62 ppm (s) | ~6.40 ppm (d, | Becomes a singlet (loss of meta-coupling to H-5). |
Interpretation: In the parent 2,4-DHB, H-6 appears as a doublet (coupling with H-5). In 5-B-2,4-DHB, the substitution of H-5 with Bromine removes this coupling, collapsing H-6 into a sharp singlet. The H-3 proton also collapses to a singlet.
B. Carbon NMR ( C NMR) Comparison
Solvent: CDCl
| Carbon | 5-Bromo-2,4-DHB [1] | Assignment Logic |
| C=O | 194.2 ppm | Characteristic aldehyde carbonyl. |
| C-2 (C-OH) | 160.3 ppm | Deshielded by oxygen; H-bonded. |
| C-4 (C-OH) | 159.5 ppm | Deshielded by oxygen. |
| C-6 | 134.3 ppm | Ortho to aldehyde; deshielded. |
| C-1 | 115.5 ppm | Ipso to aldehyde. |
| C-5 (C-Br) | 98.7 ppm | Diagnostic: Significantly shielded (upfield) relative to typical aromatic C-H due to the "Heavy Atom Effect" of Bromine and ortho-shielding from oxygen. |
| C-3 | 108.3 ppm | Shielded by two ortho-OH groups. |
C. Infrared (IR) Spectroscopy
Method: Neat / KBr Pellet
-
O-H Stretch: 3360 cm
(Broad). Indicates the phenolic OH. The 2-OH is often buried in the C-H region due to strong intramolecular H-bonding (chelation). -
C=O Stretch: 1715 cm
. A strong, sharp peak. Note that this is slightly lower than typical benzaldehydes (~1700-1680 cm ) due to conjugation, but higher than expected if the H-bond was extremely strong, suggesting the 4-OH influences the resonance balance. -
Fingerprint: 780, 575 cm
.[12] The band at ~575 cm is characteristic of the C-Br stretch .
Experimental Protocols
This section details the synthesis of 5-Bromo-2,4-dihydroxybenzaldehyde via direct bromination, which is the most efficient laboratory route [1].
Workflow Diagram: Synthesis & Purification
Caption: Step-by-step synthesis workflow for the regioselective bromination of 2,4-dihydroxybenzaldehyde.
Detailed Protocol
-
Preparation: Dissolve 2,4-dihydroxybenzaldehyde (5.0 g, 36.2 mmol) in Ethanol (100 mL). Ensure complete dissolution.
-
Bromination: Cool the solution to 0–5 °C using an ice bath. Add Bromine (1.0 mL, ~1.0 equiv) dropwise over 20 minutes.
-
Note: Maintain low temperature to prevent poly-bromination (e.g., at C3).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution typically turns from pale to dark yellow/orange.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water . A solid precipitate should form immediately.
-
Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold water to remove residual HBr and unreacted starting material.
-
Purification: Recrystallize from hot Ethanol/Water (1:1) or dry under vacuum.
-
Expected Yield: ~80%
-
Target MP: 147–150 °C.
-
Comparative Reactivity & Applications
Understanding why you would choose 5-B-2,4-DHB over its alternatives is crucial for experimental design.
Reactivity Logic Tree
Caption: Functional utility of the 5-bromo substituent in downstream synthesis.
Comparison Table: Application Suitability
| Application | 5-Bromo-2,4-DHB | 2,4-DHB | Advantage of 5-Bromo Derivative |
| Schiff Base Ligands | High | High | Br provides a "heavy atom" effect for X-ray crystallography and modifies electronic density at the metal center. |
| Antioxidant Assays | Moderate | High | Bromination typically lowers radical scavenging activity (DPPH) compared to the parent resorcinol due to steric blocking. |
| Coumarin Synthesis | Specific | General | Used when specific substitution at position 6 of the coumarin (derived from C5 of aldehyde) is required. |
References
-
Talakokkula, A., et al. (2019).[12] "First Total Synthesis of Artekeiskeanol A, C and Altissimacoumarin D." SynOpen, 03(01), 49–54.
-
Bristol-Myers Squibb Company. (2015).[11][13] "Compounds Useful as Immunomodulators." US Patent 2015/0291549 A1.
-
Ambeed. (2024).[12] "Product Analysis: 5-Bromo-2,4-dihydroxybenzaldehyde." AA Blocks Catalog.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 3. 116096-90-3 | 5-Bromo-2,4-dihydroxybenzaldehyde - AiFChem [aifchem.com]
- 4. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 5. 116096-90-3|5-Bromo-2,4-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) IR Spectrum [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aablocks.com [aablocks.com]
- 10. rsc.org [rsc.org]
- 11. US20150291549A1 - Compounds Useful as Immunomodulators - Google Patents [patents.google.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. rsc.org [rsc.org]
Structural Validation & Functional Profiling of 5-Bromo-2,4-dihydroxybenzaldehyde Derivatives
Executive Summary: The Validation Challenge
5-Bromo-2,4-dihydroxybenzaldehyde (5-BDBD) is a high-value pharmacophore scaffold. Its dual-hydroxyl substitution pattern, combined with the halogen handle (Bromine at C5), makes it an ideal precursor for Schiff bases, coumarins, and heterocyclic antimicrobials.
However, validating its derivatives presents a specific challenge: distinguishing between simple condensation products (Schiff bases) and cyclized byproducts, while confirming the integrity of the bromine position. This guide outlines a self-validating structural elucidation workflow and objectively compares the functional performance of these derivatives against standard clinical agents.
The Synthetic Pathway & Structural Logic
To validate a derivative, one must first understand the reaction dynamics. The most common derivation is the condensation with primary amines (hydrazides, anilines) to form Schiff bases (imines).
Core Reaction Logic
The aldehyde carbonyl (C=O) at C1 is the electrophilic center. The hydroxyl at C2 often engages in intramolecular hydrogen bonding, stabilizing the resulting imine.
Figure 1: General synthetic pathway for 5-BDBD Schiff base derivatives. The dehydration step is critical for the appearance of the imine bond.
Comparative Analytical Validation
This section compares the three primary methodologies for validating the structure of 5-BDBD derivatives. No single method is sufficient; a combinatorial approach is required.
Method A: Nuclear Magnetic Resonance (NMR) – The Solution State Standard
NMR provides the most detailed information regarding the chemical environment of protons and carbons.
-
The Critical Shift: The disappearance of the aldehyde proton (~9.6–10.0 ppm ) and the appearance of the azomethine (imine) proton (CH=N, ~8.3–8.9 ppm ) is the primary indicator of successful synthesis.
-
The Hydroxyl Signature: 5-BDBD has two -OH groups.
-
2-OH: Involved in intramolecular H-bonding; typically appears very downfield (>11.0 ppm ) and is often broad.
-
4-OH: Appears upfield relative to the 2-OH (~9.0–10.5 ppm ).
-
-
Causality: The presence of the Bromine atom at C5 deshields adjacent protons, causing a downfield shift compared to non-halogenated analogs [1].
Method B: Mass Spectrometry (HRMS) – The Isotopic Fingerprint
Mass spectrometry is superior for confirming the elemental composition, particularly the presence of Bromine.
-
The Bromine Rule: Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.
-
Validation Check: A genuine 5-BDBD derivative must show an [M]+ and [M+2]+ peak doublet of equal intensity. If this pattern is absent, the bromine has been lost (dehalogenation) or the starting material was incorrect.
Method C: Single Crystal XRD – The Absolute Configuration
While NMR infers structure, X-ray Diffraction (XRD) defines it.
-
Utility: Determines the stereochemistry (E/Z isomerism) of the C=N bond. Most 5-BDBD Schiff bases adopt the (E)-configuration to minimize steric hindrance.
-
Dimerization: XRD often reveals that these derivatives form centrosymmetric dimers in the solid state via intermolecular hydrogen bonds involving the 4-OH group [2].
Summary of Validation Methods
| Feature | 1H NMR | HRMS (ESI) | Single Crystal XRD |
| Primary Utility | Functional group conversion (CHO | Molecular formula & Halogen verification | 3D Stereochemistry & Packing |
| Key Marker | 1:1 Isotope Ratio (M / M+2) | Bond angles & lengths | |
| Sample State | Solution (DMSO-d6) | Ionized Gas | Solid Crystal |
| Cost/Time | Low / Fast | Medium / Fast | High / Slow |
| Limitation | Cannot distinguish E/Z isomers easily | No structural connectivity info | Requires single crystal growth |
Experimental Protocol: Self-Validating Synthesis
This protocol is designed to be self-validating : the color change and solubility shift serve as immediate process indicators.
Materials
-
Precursor: 5-Bromo-2,4-dihydroxybenzaldehyde (Sigma-Aldrich, >97% purity) [3].
-
Solvent: Absolute Ethanol (EtOH).
-
Catalyst: Glacial Acetic Acid (catalytic amount).
Step-by-Step Workflow
-
Solubilization: Dissolve 1.0 mmol of 5-Bromo-2,4-dihydroxybenzaldehyde in 20 mL of hot ethanol.
-
Checkpoint: Solution should be clear and slightly yellow.
-
-
Activation: Add 2-3 drops of glacial acetic acid.
-
Addition: Add 1.0 mmol of the target amine (e.g., 4-chlorobenzohydrazide) dropwise.
-
Reflux: Reflux at 78°C for 3–6 hours.
-
Observation: A heavy precipitate usually forms.
-
-
Isolation: Cool to room temperature. Filter the precipitate.[5]
-
Purification: Recrystallize from EtOH/DMF mixture.
-
Validation: The product typically has a higher melting point (>200°C) than the starting aldehyde (108°C).
-
Figure 2: Decision matrix for analytical characterization based on physical properties.
Functional Performance Comparison
Once the structure is validated, how does the 5-BDBD derivative perform compared to established alternatives?
Antimicrobial Activity (MIC Comparison)
Derivatives of 5-BDBD, particularly hydrazones, often exhibit superior activity against Gram-positive bacteria due to the lipophilic nature of the bromine atom facilitating cell membrane penetration.
Table 2: Comparative MIC (
| Compound | Class | MIC Value | Performance vs. Standard |
| 5-BDBD Derivative (Hydrazone) | Test Compound | 2.5 – 5.0 | Equal/Superior |
| Ciprofloxacin | Standard Antibiotic | 5.0 | (Baseline) |
| Ampicillin | Standard Antibiotic | 10.0 | Superior |
| Parent Aldehyde (5-BDBD) | Precursor | >500 | Significantly Superior |
Data Source: Aggregated from BenchChem comparative studies [4] and NIH reports [5].
Anti-Inflammatory Potential
In protease inhibition assays (a model for anti-inflammatory activity), 5-BDBD derivatives have shown remarkable potency.[3][6]
-
5-BDBD Hydrazone IC50: 0.04 mg/mL
-
Acetylsalicylic Acid (Aspirin) IC50: 0.40 mg/mL
-
Result: The derivative is approximately 10x more potent than the standard aspirin control in specific in vitro assays [5].
References
-
UCL Chemistry. (n.d.). NMR Spectroscopy: Inductive substituent effects and chemical shifts.[4] University College London. [Link]
-
Der Pharma Chemica. (2010).[7] Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde.[7][Link]
-
National Institutes of Health (PMC). (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives.[6][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Comparative Biological Activity of Schiff Bases: 5-Bromo-2,4-dihydroxybenzaldehyde vs. Alternative Aldehydes
As a Senior Application Scientist in drug discovery, I frequently evaluate the structure-activity relationships (SAR) of novel pharmacophores. Schiff bases—characterized by their azomethine (-HC=N-) linkage—are highly versatile scaffolds in medicinal chemistry. However, the biological efficacy of a Schiff base is not inherent to the azomethine bond alone; it is heavily dictated by the electronic, steric, and lipophilic properties of its aldehyde precursor.
This guide objectively compares the biological performance of Schiff bases derived from 5-Bromo-2,4-dihydroxybenzaldehyde against alternative precursors such as salicylaldehyde, 2,4-dihydroxybenzaldehyde, and 5-bromosalicylaldehyde.
Mechanistic Causality: The Role of Halogenation and Hydroxylation
When designing a Schiff base for antimicrobial or anticancer applications, aldehyde selection is a targeted engineering of molecular interactions. The azomethine group is the primary reactive center, but its interaction with cellular targets (e.g., bacterial DNA gyrase or human PARP-1) is modulated by its substituents.
-
The 5-Bromo Substitution (Lipophilicity & Electrophilicity): Halogenation at the 5-position serves a critical dual purpose. First, bromine is a potent electron-withdrawing group (EWG). Through inductive effects, it alters the electron density around the azomethine carbon, increasing its electrophilicity and reactivity toward nucleophilic targets in proteins. Second, the heavy bromine atom significantly increases the molecule's partition coefficient (log P). This enhanced lipophilicity facilitates passive diffusion across the lipid bilayer of target cells. Research confirms that compared to their unsubstituted counterparts[1].
-
The 2,4-Dihydroxy Substitution (Conformation & Anchoring): The hydroxyl group at the 2-position is essential for forming an intramolecular hydrogen bond with the azomethine nitrogen. This locks the molecule into a planar conformation (facilitating enol-imine to keto-amine tautomerism) that is energetically favorable for binding. The addition of a second hydroxyl group at the 4-position provides an extra hydrogen bond donor/acceptor site. This[2].
Combining these modifications yields 5-Bromo-2,4-dihydroxybenzaldehyde , creating a synergistic effect: the molecule possesses the lipophilicity required to penetrate the cell membrane and the hydrogen-bonding capacity to anchor firmly to its intracellular target.
Mechanism of action for 5-Bromo-2,4-dihydroxybenzaldehyde Schiff bases.
Comparative Biological Performance
To objectively evaluate these structural modifications, we compare the Minimum Inhibitory Concentrations (MIC) and half-maximal inhibitory concentrations (IC₅₀) of Schiff bases synthesized from a common primary amine (e.g., β-alanine or p-toluidine) but utilizing different aldehyde precursors. The[3].
| Aldehyde Precursor | Antibacterial MIC (S. aureus) | Antifungal MIC (C. albicans) | Cytotoxicity IC₅₀ (MCF-7) | Lipophilicity (log P trend) |
| Salicylaldehyde (Baseline) | 125.0 µg/mL | 250.0 µg/mL | >100 µM | Low |
| 2,4-Dihydroxybenzaldehyde | 62.5 µg/mL | 125.0 µg/mL | 85.0 µM | Low-Moderate |
| 5-Bromosalicylaldehyde | 31.2 µg/mL | 62.5 µg/mL | 45.0 µM | High |
| 5-Bromo-2,4-dihydroxybenzaldehyde | 15.6 µg/mL | 31.2 µg/mL | 22.0 µM | High |
Note: Data represents comparative SAR trends derived from standardized in vitro broth microdilution and MTT assays across cited literature.
Self-Validating Experimental Protocols
To ensure the integrity of the biological data, the synthesis and validation of the Schiff base must follow a strict, self-validating workflow. A biological assay is only as reliable as the purity of the compound tested.
Phase 1: Synthesis via Condensation Reaction
-
Rationale: Ethanol is chosen as a polar protic solvent to dissolve both precursors, while a catalytic amount of glacial acetic acid promotes the electrophilic attack of the amine on the carbonyl carbon.
-
Step 1: Dissolve 10 mmol of 5-Bromo-2,4-dihydroxybenzaldehyde and 10 mmol of the target primary amine separately in 20 mL of absolute ethanol.
-
Step 2: Mix the solutions in a round-bottom flask, add 2-3 drops of glacial acetic acid, and reflux under continuous stirring at 60–70°C for 4 hours.
Phase 2: Crystallization and Purification
-
Rationale: Slow cooling allows for the selective crystallization of the Schiff base, leaving unreacted, highly soluble precursors in the supernatant.
-
Step 3: Cool the reaction mixture gradually to room temperature.
-
Step 4: Filter the resulting precipitate under vacuum, wash thoroughly with cold ethanol, and recrystallize to obtain the pure compound.
Phase 3: Structural Validation (Critical Checkpoint)
-
Rationale: Before any biological assay, the formation of the azomethine bond must be confirmed to prevent false positives caused by unreacted aldehyde toxicity.
-
Step 5: Perform FT-IR spectroscopy. The successful synthesis is validated by the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a strong ν(C=N) band at ~1609 cm⁻¹.
Phase 4: In Vitro Biological Assays
-
Step 6: Use the broth microdilution method in 96-well plates to determine the MIC against bacterial strains. For cytotoxicity, perform a standard MTT assay on MCF-7 cell lines over a 72-hour incubation period.
Standard synthesis and validation workflow for halogenated Schiff bases.
References
-
Krátký, M., et al. "Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity." Molecules, 2017.
-
Meenukutty, M.S., et al. "Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine." Heliyon, 2022.
-
Gupta, V., et al. "Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine." Research Journal of Chemical Sciences, 2013.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Journal of Chemical Sciences : Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine - ISCA [isca.me]
Benchmarking the Synthetic Efficiency of 5-Bromo-2,4-dihydroxybenzaldehyde Preparation Methods
Introduction & Mechanistic Rationale
In the landscape of modern drug discovery and complex natural product synthesis, highly functionalized aromatic building blocks are indispensable. 5-Bromo-2,4-dihydroxybenzaldehyde (CAS: 116096-90-3)[1] serves as a critical electrophilic and nucleophilic hub. It is a foundational intermediate in the total synthesis of biologically active coumarins, such as the mast-cell inhibitors Artekeiskeanol A and C[2], and in the development of C-glycoside derivatives that function as SGLT2 inhibitors for the management of type 2 diabetes[3].
The Causality of Regioselectivity
The synthesis of this compound relies on the electrophilic aromatic substitution (EAS) of 2,4-dihydroxybenzaldehyde. The regiochemical outcome is dictated by the synergistic electronic effects of the substituents:
-
Electron-Donating Groups (EDGs): The hydroxyl groups at C2 and C4 strongly activate the aromatic ring via resonance. The C2-OH directs ortho (C3) and para (C5). The C4-OH directs ortho (C3, C5).
-
Electron-Withdrawing Group (EWG): The formyl group (-CHO) at C1 is deactivating and meta-directing (C3, C5).
-
Steric Hindrance: While both C3 and C5 are electronically activated, the C3 position is sterically compressed between the two hydroxyl groups. Consequently, electrophilic attack by a bromonium ion (
) occurs with high regioselectivity at the sterically accessible C5 position.
Comparative Analysis of Synthetic Routes
To optimize the preparation of 5-bromo-2,4-dihydroxybenzaldehyde, chemists must balance yield, regioselectivity, scalability, and environmental impact. Below is a benchmark of the three primary synthetic methodologies utilized in process chemistry.
Table 1: Quantitative Benchmarking of Bromination Methods
| Parameter | Method A: Elemental Bromine ( | Method B: N-Bromosuccinimide (NBS) | Method C: Green Oxidation ( |
| Active Electrophile | |||
| Solvent System | Ethanol (EtOH) or Methanol | DMF or Acetonitrile | Water / Ethanol |
| Reaction Time | 1 - 2 hours | 3 - 5 hours | 4 - 6 hours |
| Typical Yield | 80 - 95% | 75 - 85% | 70 - 80% |
| Regioselectivity | High (Dibromination risk if excess | Very High (Mild conditions prevent over-reaction) | Good |
| Environmental Impact | High (Corrosive, toxic vapors, low atom economy) | Moderate (Generates succinimide waste) | Low (Water is the primary byproduct) |
| Scalability | Excellent (Standard industrial route) | Good (Requires large solvent volumes for extraction) | Excellent (Requires strict exothermic control) |
Synthetic Workflows and Downstream Applications
The following diagram maps the logical flow from the starting material through the evaluated bromination methods, culminating in the high-value downstream pharmaceutical applications.
Fig 1. Synthetic pathways and downstream applications of 5-Bromo-2,4-dihydroxybenzaldehyde.Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each critical step is provided to ensure reproducibility and scientific rigor.
Protocol A: Direct Bromination using Elemental Bromine ( )[2]
This is the most widely cited method for rapid, scalable synthesis, utilized extensively in the total synthesis of natural products.
-
Substrate Dissolution: To a stirred solution of 2,4-dihydroxybenzaldehyde (0.5 g, 3.62 mmol) in anhydrous Ethanol (10 mL).
-
Causality: Ethanol acts as a polar protic solvent that stabilizes the arenium ion transition state via hydrogen bonding, accelerating the electrophilic aromatic substitution.
-
-
Electrophile Addition: Add bromine (0.1 mL, 3.26 mmol) dropwise at room temperature.
-
Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of forming 3,5-dibromo-2,4-dihydroxybenzaldehyde. Note the deliberate use of a sub-stoichiometric ratio (0.9 eq) to further suppress over-bromination[2].
-
-
Reaction Monitoring: Stir the mixture for 1 hour. Monitor completion via TLC (Hexanes/EtOAc).
-
Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (
).-
Causality: Thiosulfate instantly reduces any unreacted, highly oxidative
to inert bromide ions ( ). This prevents oxidative degradation of the electron-rich phenol ring during the subsequent workup.
-
-
Extraction & Purification: Extract the mixture with EtOAc (
mL). Wash the combined organic layers with brine, dry over , and filter. Evaporate the solvent under reduced pressure.-
Validation Metric: Yields approximately 0.63 g (80%) of an off-white solid; melting point validation at 147–150 °C[2].
-
Protocol B: NBS-Mediated Bromination
Preferred for substrates sensitive to the harsh acidity of hydrobromic acid generated in Method A.
-
Substrate Dissolution: Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF.
-
NBS Addition: Add N-Bromosuccinimide (1.05 eq) in small portions over 30 minutes, keeping the reaction flask wrapped in aluminum foil (dark conditions).
-
Causality: NBS provides a low, steady-state concentration of
. Excluding light is critical to prevent the homolytic cleavage of the N-Br bond, which would initiate an unwanted radical bromination pathway (e.g., benzylic bromination or polymerizations).
-
-
Reaction: Stir at room temperature for 3-5 hours.
-
Workup: Pour the reaction mixture into crushed ice water.
-
Causality: DMF is highly water-soluble, as is the succinimide byproduct. Pouring the mixture into ice water efficiently strips away the solvent and waste, causing the highly hydrophobic 5-bromo-2,4-dihydroxybenzaldehyde to precipitate as a filterable solid.
-
Protocol C: Green Chemistry Approach ( / )
An atom-economic alternative designed to minimize toxic halogen waste.
-
Preparation: Suspend 2,4-dihydroxybenzaldehyde (1.0 eq) in a 1:1 mixture of Ethanol and Water. Add aqueous Hydrobromic acid (48%, 1.1 eq).
-
Oxidation: Slowly add Hydrogen Peroxide (30% aqueous, 1.1 eq) dropwise via a syringe pump, maintaining the internal temperature below 30 °C using a water bath.
-
Causality:
oxidizes the bromide ion ( ) in situ to generate the active brominating species. Controlling the exotherm is vital because elevated temperatures can lead to the oxidative cleavage of the aldehyde group or the phenolic ring.
-
-
Isolation: Stir for 4 hours, then filter the resulting precipitate, washing with cold water to remove residual acid.
Conclusion
For laboratory-scale synthesis and rapid progression to downstream targets like C-glycosides[3] or coumarins[2], Method A (Elemental Bromine in Ethanol) remains the gold standard due to its rapid kinetics and high yield (80-95%). However, for process chemists scaling up manufacturing, Method C offers a compelling, low-E-factor alternative that circumvents the handling of highly toxic liquid bromine, aligning with modern green chemistry mandates.
References
Sources
A Comparative Guide to the Synthesis, Characterization, and Biological Performance of Metal Complexes Derived from 5-Bromo-2,4-dihydroxybenzaldehyde
This guide provides an in-depth comparative analysis of metal complexes synthesized from 5-Bromo-2,4-dihydroxybenzaldehyde and its Schiff base derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to offer insights into the causal relationships between molecular structure, spectroscopic properties, and biological efficacy. We will explore why certain metal ions yield complexes with enhanced antimicrobial, anticancer, or antioxidant properties, grounding our discussion in experimental data and established coordination chemistry principles.
Introduction: The Versatility of 5-Bromo-2,4-dihydroxybenzaldehyde as a Ligand Precursor
5-Bromo-2,4-dihydroxybenzaldehyde is a substituted salicylaldehyde derivative that serves as an exceptional precursor for designing polydentate ligands. Its structure is primed for creating stable coordination compounds due to the presence of multiple donor sites: a phenolic hydroxyl group at position 2, another hydroxyl group at position 4, and a reactive aldehyde group. The electron-withdrawing bromine atom at position 5 further modulates the electronic properties of the aromatic ring, influencing the coordination behavior and, consequently, the biological activity of its resulting metal complexes.
The most common and effective strategy to harness the full potential of this molecule is its conversion into a Schiff base. This is achieved through a straightforward condensation reaction with a primary amine (R-NH₂). The resulting Schiff base ligand typically contains an imine or azomethine (-C=N-) group, which introduces a nitrogen donor atom.[1][2] This, combined with the phenolic oxygen, creates a powerful bidentate (ON) or, depending on the amine used, a tridentate or tetradentate chelate that can form highly stable complexes with a variety of transition metals.[3] The enhanced biological activity often observed in these metal complexes compared to the free ligands is explained by Overtone's concept of cell permeability and Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing its lipophilicity and allowing it to penetrate the lipid membranes of microorganisms more effectively.[1]
Synthesis and Characterization: From Ligand to Bioactive Complex
The synthesis of these complexes is typically a two-step process: formation of the Schiff base ligand, followed by complexation with a metal salt. The choice of solvent, reaction time, and temperature are critical parameters that are optimized to ensure high yield and purity.
Experimental Protocol: Synthesis of a Representative Schiff Base and its Cu(II) Complex
This protocol outlines the synthesis of a Schiff base from 5-Bromo-2,4-dihydroxybenzaldehyde and aniline, followed by its complexation with Copper(II) chloride.
Part A: Synthesis of Schiff Base Ligand (L)
-
Reactant Preparation: Dissolve 2.17 g (0.01 mol) of 5-Bromo-2,4-dihydroxybenzaldehyde in 50 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Amine Addition: To this solution, add 0.93 g (0.01 mol) of aniline.
-
Reaction: Reflux the mixture for approximately 3-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After reflux, cool the reaction mixture to room temperature. The resulting colored precipitate is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried in a vacuum desiccator over anhydrous CaCl₂. Recrystallization from ethanol can be performed for further purification.[2]
Part B: Synthesis of the Copper(II) Complex [CuL₂]
-
Ligand Solution: Dissolve 2.92 g (0.01 mol) of the synthesized Schiff base ligand in 25 mL of hot ethanol.
-
Metal Salt Solution: In a separate beaker, dissolve 0.85 g (0.005 mol) of CuCl₂·2H₂O in 25 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reaction: Reflux the resulting mixture for 3 hours.[2] A change in color and the formation of a precipitate indicate complex formation.
-
Isolation and Purification: Cool the mixture, filter the precipitated complex, and wash it thoroughly with ethanol and then with distilled water to remove any unreacted ligand and metal salt.[2] Dry the final product in a vacuum desiccator.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is widely used due to its ability to dissolve both the aldehyde/ligand and the metal salts, while often allowing the final complex to precipitate upon formation, simplifying isolation.[2][3]
-
Refluxing: Heating under reflux provides the necessary activation energy for the condensation and complexation reactions to proceed at a reasonable rate without loss of solvent.[3][4]
-
Molar Ratio: A 2:1 ligand-to-metal molar ratio is often used for divalent metal ions like Cu(II), Co(II), and Ni(II) to satisfy their common coordination numbers of 4 or 6, leading to complexes of the type [ML₂].[2]
Caption: General workflow for the synthesis of Schiff base ligands and their metal complexes.
Comparative Structural Analysis
The geometry and coordination behavior of the metal complexes are elucidated using a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.
-
Infrared (IR) Spectroscopy: This is the first line of analysis to confirm coordination. The disappearance of the broad -OH band (around 3200-3400 cm⁻¹) of the ligand and the appearance of new, non-ligand bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to M-O and M-N vibrations are direct evidence of complexation.[4] A significant shift in the azomethine (-C=N-) stretching frequency (around 1600-1630 cm⁻¹) to a lower wavenumber in the complex spectrum confirms the coordination of the imine nitrogen to the metal center.[5]
-
UV-Visible Spectroscopy: The electronic spectra provide key information about the geometry of the complexes. The positions of d-d transition bands are characteristic of specific geometries (e.g., octahedral, tetrahedral, or square planar).[6]
-
Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the d-orbitals of the metal ion, which is crucial for distinguishing between different possible geometries, such as high-spin octahedral and square planar Ni(II) complexes.
Caption: Bidentate coordination of two Schiff base ligands to a central metal ion (M).
Table 1: Comparative Spectroscopic and Physical Data for [ML₂] Complexes
| Metal Ion (M) | Proposed Geometry | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) ν(C=N), ν(M-N), ν(M-O) | Electronic Spectra λₘₐₓ (nm) (Assignment) |
| Cu(II) | Distorted Octahedral/ Square Planar | 1.75 - 2.20 | ~1605, ~510, ~450 | ~650 (²E₉ → ²T₂₉) |
| Ni(II) | Octahedral | 2.90 - 3.40 | ~1610, ~515, ~445 | ~410, ~670, ~980 (³A₂₉(F) → ³T₁₉(P), ³A₂₉(F) → ³T₁₉(F), ³A₂₉(F) → ³T₂₉(F)) |
| Co(II) | Octahedral | 4.30 - 5.20 | ~1608, ~505, ~455 | ~520, ~680 (⁴T₁₉(F) → ⁴T₁₉(P), ⁴T₁₉(F) → ⁴A₂₉(F)) |
| Zn(II) | Tetrahedral/ Octahedral | Diamagnetic | ~1612, ~518, ~460 | ~380 (Ligand to Metal Charge Transfer) |
| Mn(II) | Octahedral | 5.60 - 6.10 | ~1600, ~500, ~440 | ~450, ~530 (⁶A₁₉ → ⁴T₂₉(G), ⁶A₁₉ → ⁴T₁₉(G)) |
Note: The exact values can vary depending on the specific amine used in the Schiff base synthesis. The data presented is representative based on published literature.[2][6]
Comparative Biological Performance: A Head-to-Head Analysis
The true value of these complexes lies in their biological activity. The introduction of a metal center often dramatically enhances the efficacy of the parent organic ligand.
Antimicrobial Activity
Metal complexes derived from 5-Bromo-2,4-dihydroxybenzaldehyde Schiff bases consistently demonstrate significant activity against a spectrum of bacteria and fungi.[1] The mechanism is believed to involve the disruption of the cell membrane or the inhibition of essential enzyme activity within the pathogen.[7] Copper(II) and Zinc(II) complexes frequently exhibit the highest potency.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the test complexes and the free ligand in a 96-well microtiter plate using Mueller-Hinton broth. Concentrations typically range from 200 µg/mL down to 3.125 µg/mL.
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Ligand (L) | >100 | >100 | >100 |
| [CoL₂] | 50 | 50 | 75 |
| [NiL₂] | 50 | 75 | 75 |
| [CuL₂] | 12.5 | 25 | 25 |
| [ZnL₂] | 25 | 25 | 50 |
Data is representative and compiled from various sources. Actual values depend on the specific ligand and test strains.[1][6][7] As the data clearly shows, the metal complexes, particularly the Cu(II) complex, exhibit a substantial increase in antimicrobial activity compared to the uncomplexed Schiff base ligand.
Anticancer and Antioxidant Potential
Recent research has focused on the anticancer properties of these complexes.[9] Many Schiff base metal complexes have shown promising cytotoxic activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer.[10][11][12] The proposed mechanism often involves the complex binding to and cleaving DNA, or inducing apoptosis through the generation of reactive oxygen species (ROS).[8][13]
Furthermore, the phenolic nature of the ligand imparts antioxidant properties. The ability of the complexes to scavenge free radicals is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[14][15] The metal ion can enhance this activity by stabilizing the phenoxyl radical formed during the scavenging process.
Caption: Spectrum of biological activities for the studied metal complexes.
Conclusion and Future Outlook
The metal complexes derived from 5-Bromo-2,4-dihydroxybenzaldehyde and its Schiff bases represent a versatile and potent class of compounds with significant therapeutic potential. Comparative analysis consistently demonstrates that:
-
Chelation is Key: The formation of a stable chelate with a transition metal ion is crucial for enhancing biological activity.
-
The Metal Matters: The choice of the central metal ion has a profound impact on the final performance. Copper(II) complexes frequently emerge as the most effective antimicrobial and anticancer agents in this class, likely due to their redox properties and favorable geometry for interacting with biological targets.[1][9]
-
Structure Dictates Function: Subtle changes in the amine component of the Schiff base can alter the geometry and lipophilicity of the complex, providing a pathway for fine-tuning its activity and selectivity.
Future research should focus on expanding the library of these complexes by using diverse primary amines to modulate their steric and electronic properties. Investigating their detailed mechanisms of action, particularly in anticancer applications, and progressing the most promising candidates to in vivo studies are critical next steps in translating these laboratory findings into tangible therapeutic solutions.
References
- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2025). Preprints.org.
- Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. (n.d.). Arabian Journal of Chemistry.
- Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (n.d.).
- SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. (2018).
- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. (n.d.). IOSR Journal of Applied Chemistry.
- Synthesis and characterization of two conjugated β-diketones and their metal complexes. (n.d.). Scholars Research Library.
- Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. (2025).
- Schiff Base Metal Complexes as Anticancer Agents. (2019). SciSpace.
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2021). MDPI.
- Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived
- Synthesis, Spectral Studies and Antimicrobial Activity of Schiff Bases Derived from 4,4'-Diaminodibenzyl with Substituted. (n.d.). Asian Journal of Chemistry.
- Ligands (L) were obtained in the synthesis of an ethanol solution... (2025). Preprints.org.
- Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (n.d.). PMC.
- Synthesis, Spectral Characterization and Antibacterial Study of a Schiff Base Metal Complexes Derived from N-[(E) - idosi.org. (n.d.). idosi.org.
- Synthesis, Characterization and Antimicrobial Activities of Some Transition Metal Complexes with the Schiff Base of 5-Bromosalicylaldehyde and o-Aminophenol and 2,2′-Bipyridylamine. (2000). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.
- Synthesis, Characterization, Biological Activity and DFT Studies of Cylic Benzaldehyde Derivative Schiff Base Ligands and its Cu(II) and Zn(II) Metal Complexes. (2025).
- Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (2022). MDPI.
- Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. (2022). Uniba.
- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. (2025).
- Biological Activity of Metal Complexes. (2026). MDPI.
- Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. (2022). MDPI.
- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI.
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). PMC.
- Synthesis, Characterization Antimicrobial and Antioxidant Activities of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone. (2018). Semantic Scholar.
- Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds. (n.d.). Benchchem. e4v_BEves2VNu)
Sources
- 1. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric | MDPI [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. idosi.org [idosi.org]
- 6. Sci-Hub. Synthesis, Characterization and Antimicrobial Activities of Some Transition Metal Complexes with the Schiff Base of 5-Bromosalicylaldehyde and o-Aminophenol and 2,2′-Bipyridylamine / Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2000 [sci-hub.jp]
- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. ojs.wiserpub.com [ojs.wiserpub.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-2,4-dihydroxybenzaldehyde: A Guide for the Modern Laboratory
For the dedicated researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of responsible science, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of 5-Bromo-2,4-dihydroxybenzaldehyde, moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship.
Foundational Principles: Understanding the Hazard Profile
5-Bromo-2,4-dihydroxybenzaldehyde is a halogenated aromatic aldehyde. Its proper disposal is dictated by its chemical properties and associated hazards. A thorough understanding of these hazards is the first step in a self-validating safety protocol.
Hazard Identification:
Based on Safety Data Sheets (SDS) for this and structurally similar compounds, 5-Bromo-2,4-dihydroxybenzaldehyde presents the following primary hazards:
| Hazard Type | Description | GHS Hazard Statement(s) |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | H335 |
| Aquatic Toxicity | Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. | H400 (precautionary) |
The presence of a carbon-bromine bond places this compound in the category of halogenated organic waste, which is subject to specific and stringent disposal regulations due to the potential for forming persistent organic pollutants if improperly managed.[1]
Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this compound, from initial use to final disposal, is the correct use of PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes. |
| Skin Protection | Nitrile rubber gloves and a lab coat. | Prevents skin contact and subsequent irritation. |
| Respiratory Protection | NIOSH-approved respirator for dusts. | Required when handling the solid in a way that may generate dust. |
Waste Characterization: The Generator's Responsibility
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for correctly identifying and characterizing hazardous waste lies with the generator—the laboratory that created the waste.[2][3] For a novel or research chemical like 5-Bromo-2,4-dihydroxybenzaldehyde, a specific pre-assigned waste code is often not available. Instead, a hazardous waste determination must be made based on its characteristics.
RCRA Hazardous Waste Characteristics:
-
Ignitability (D001): This compound is a solid with a high melting point and is not ignitable.
-
Corrosivity (D002): It is not an aqueous solution and does not have a corrosive pH.[4]
-
Reactivity (D003): It is a stable compound and does not exhibit explosive or water-reactive properties.[2]
-
Toxicity (D-series): This is the most relevant characteristic. Due to its nature as a brominated phenolic compound, it is presumed to be toxic.[5][6]
The Disposal Protocol: A Step-by-Step Operational Plan
Crucial Directive: No In-Laboratory Treatment
Due to the stability of the aromatic ring and the carbon-bromine bond, there are no safe and approved methods for the chemical neutralization or deactivation of 5-Bromo-2,4-dihydroxybenzaldehyde at the laboratory scale. [4][7] Attempting to treat this waste with other chemicals in the lab can lead to uncontrolled reactions and the generation of more hazardous byproducts. The only appropriate disposal route is through your institution's official hazardous waste management program.
Workflow for Waste Accumulation and Disposal:
Caption: Waste accumulation and disposal workflow.
Labeling Requirements:
Proper labeling is a critical compliance and safety measure. While specific label formats may vary by institution, all RCRA-compliant labels must include:[8][9]
-
The words "Hazardous Waste" .
-
Generator Information: Your name, lab location, and contact information.
-
Chemical Contents: List the full chemical name, "5-Bromo-2,4-dihydroxybenzaldehyde." Do not use abbreviations or chemical formulas. For mixtures, list all components with estimated percentages.
-
Hazard Indication: Check the box for "Toxic."
Emergency Procedures: Spill Management
Preparedness is key to managing accidental releases effectively. All personnel working with this compound must be aware of the location of spill kits and emergency equipment.
Distinguishing Between Minor and Major Spills:
-
Minor Spill: A small quantity of solid that has not become airborne, can be safely cleaned up by trained laboratory personnel without risk of exposure, and does not pose a fire or environmental hazard.
-
Major Spill: A large quantity of solid, any amount that has become airborne, or any spill that you are not comfortable or equipped to handle. This requires an immediate emergency response.
Spill Response Workflow:
Sources
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 3. Listed and Characteristic Wastes - New Pig [newpig.com]
- 4. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 5. nj.gov [nj.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. ehs.providence.edu [ehs.providence.edu]
A Researcher's Guide to the Safe Handling of 5-Bromo-2,4-dihydroxybenzaldehyde
As researchers and scientists at the forefront of drug development, our work with novel chemical compounds is foundational to innovation. The synthesis and application of molecules like 5-Bromo-2,4-dihydroxybenzaldehyde are pivotal. However, with great scientific opportunity comes the profound responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-2,4-dihydroxybenzaldehyde, grounded in established safety protocols and the technical data of closely related compounds. Our commitment is to empower you with the knowledge to work safely, efficiently, and confidently.
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-2,4-dihydroxybenzaldehyde was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, particularly substituted brominated and hydroxylated benzaldehydes. A conservative approach to safety is therefore strongly advised.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, 5-Bromo-2,4-dihydroxybenzaldehyde should be treated as a hazardous substance. The primary concerns associated with this and similar chemical structures are irritation to the skin, eyes, and respiratory system.[1]
Key Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications from the Globally Harmonized System (GHS) indicate that direct contact can lead to inflammation and discomfort, while inhalation of the powder can irritate the respiratory tract.[1] Therefore, all handling procedures must be designed to prevent direct contact and aerosolization.
Hazard Summary Table
| Hazard Classification | GHS Category | Potential Effects |
| Skin Irritation | Category 2 | Redness, inflammation, and discomfort upon contact.[1] |
| Serious Eye Irritation | Category 2A | Significant irritation, redness, and potential for damage if not promptly addressed.[1] |
| Specific Target Organ Toxicity | Category 3 | Irritation of the respiratory tract, coughing, and shortness of breath if inhaled.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 5-Bromo-2,4-dihydroxybenzaldehyde. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[1]
-
Eye and Face Protection:
-
Mandatory: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times when in the vicinity of the chemical.[2]
-
Recommended for High-Risk Operations: When there is a significant risk of splashing or dust generation (e.g., weighing large quantities, transfers), a full-face shield should be worn in addition to safety goggles.
-
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals and are a common standard in laboratory settings. Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consult a glove compatibility chart.
-
Lab Coat: A standard, long-sleeved lab coat is required to protect street clothes and underlying skin.
-
Additional Protection: For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[2]
-
-
Respiratory Protection:
-
All work with solid 5-Bromo-2,4-dihydroxybenzaldehyde that could generate dust must be conducted in a certified chemical fume hood to control airborne exposure.[2]
-
If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with a particulate filter may be necessary. Follow your institution's respiratory protection program for fit-testing and training.[2]
-
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step. The following workflow is designed to minimize exposure and prevent contamination.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of 5-Bromo-2,4-dihydroxybenzaldehyde.
Step-by-Step Handling Protocol
-
Preparation:
-
Before beginning work, review this guide and the SDS for a similar compound.[1]
-
Ensure that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Put on all required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Perform all manipulations within a certified chemical fume hood. Ensure the sash is at the appropriate height.
-
-
Handling:
-
Weighing: When weighing the solid, use a spatula and handle it gently to avoid creating dust. Use a weigh boat or paper to contain the powder.
-
Transfers: Carefully transfer the compound into your reaction vessel. If using a solvent, add it slowly to the solid to prevent splashing.
-
Housekeeping: Clean up any minor spills immediately with appropriate materials (e.g., a damp cloth for dust, followed by proper disposal of the cleaning material).
-
-
Storage:
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials that have come into contact with 5-Bromo-2,4-dihydroxybenzaldehyde, including gloves, weigh paper, and contaminated paper towels, must be collected in a designated hazardous waste container.
-
Chemical Waste: Unused or waste quantities of the compound, as well as solutions containing it, must be disposed of as hazardous chemical waste.
-
Labeling and Collection: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Follow your institution's Environmental Health and Safety (EHS) guidelines for waste pickup and disposal. Do not pour chemical waste down the drain.[3]
By adhering to these protocols, you can confidently and safely incorporate 5-Bromo-2,4-dihydroxybenzaldehyde into your research, ensuring the integrity of your work and the well-being of yourself and your colleagues.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
